8-(tert-Butyl)chroman-4-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-tert-butyl-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)10-6-4-5-9-11(14)7-8-15-12(9)10/h4-6,11H,7-8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOIBLQXMSCOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1OCCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655602 | |
| Record name | 8-tert-Butyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890839-83-5 | |
| Record name | 8-tert-Butyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 8-(tert-Butyl)chroman-4-amine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 8-(tert-Butyl)chroman-4-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted data with established analytical methodologies for analogous structures. In the absence of extensive peer-reviewed experimental data for this specific molecule, this guide establishes a robust framework for its empirical characterization. We present detailed, field-proven protocols for structural confirmation, purity assessment, and the determination of key physicochemical parameters, emphasizing the causal reasoning behind experimental design. All discussions are grounded in authoritative principles of analytical chemistry and supported by relevant literature.
Introduction and Rationale
This compound belongs to the chromanamine class of compounds, a scaffold that is a recurring motif in medicinal chemistry and materials science. The chroman core, a bicyclic ether, imparts a unique conformational rigidity, while the amine functionality at the 4-position serves as a critical anchor for molecular interactions and a center for salt formation. The bulky tert-butyl group at the 8-position significantly influences the molecule's lipophilicity and steric profile, which can profoundly impact its absorption, distribution, metabolism, and excretion (ADME) properties in a drug development context.
A thorough understanding of physicochemical properties such as solubility, pKa, and lipophilicity (logP) is not merely academic; it is a fundamental prerequisite for successful formulation, dose-form design, and predicting in vivo behavior. This guide serves as a foundational resource for any research program involving this compound, providing both the known (predicted) data and the practical, validated methodologies required to determine its complete physicochemical profile.
Molecular Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its identity and fundamental properties. For this compound, this involves its unique identifiers and core calculated or predicted physical constants.
Chemical Structure and Identifiers
-
Chemical Name: this compound
-
Molecular Formula: C₁₃H₁₉NO[1]
-
Canonical SMILES: CC(C)(C)C1=CC=CC2=C1OC(CC2)N
The structure features a chroman ring system with a bulky, non-polar tert-butyl group on the aromatic ring and a primary amine on the chiral center of the dihydropyran ring.
Caption: Chemical structure of this compound.
Predicted Physicochemical Data
Direct experimental data for this compound is not widely published. The following table summarizes key properties derived from predictive algorithms, which provide a crucial starting point for experimental design.
| Property | Predicted Value | Source |
| Molecular Weight | 205.30 g/mol | ChemicalBook[1] |
| Boiling Point | 281.5 ± 40.0 °C | ChemicalBook[1][4] |
| Density | 1.018 ± 0.06 g/cm³ | ChemicalBook[1][4] |
| pKa (Basic) | 8.83 ± 0.20 | ChemicalBook[1][4] |
| Storage Temp. | 2-8°C | ChemicalBook[1][4] |
Note: These values are computational predictions and require experimental verification.
Analytical Characterization: A Validated Approach
This section outlines the authoritative, step-by-step protocols for the comprehensive analytical characterization of this compound. The causality behind each step is explained to provide a framework that is both instructional and self-validating.
Purity and Identity Confirmation via HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for confirming the identity and assessing the purity of novel compounds. For a primary amine like our target molecule, derivatization is often unnecessary for MS detection but crucial for UV detection.
Workflow for HPLC-MS Analysis
Caption: Workflow for purity and identity confirmation by HPLC-MS.
Detailed HPLC-MS Protocol:
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 methanol/water mixture to create a 1 mg/mL stock solution. Further dilute to 10 µg/mL for analysis.
-
Rationale: A methanol/water mixture is an excellent starting point for dissolving a moderately polar compound and ensuring compatibility with the reversed-phase mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Rationale: A C18 column provides sufficient hydrophobic retention for the chroman structure.
-
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Rationale: Formic acid is a volatile modifier that acidifies the mobile phase, ensuring the primary amine is protonated (-NH₃⁺). This improves peak shape and provides protons for efficient electrospray ionization (ESI) in positive mode.
-
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate at 5% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Detection:
-
UV Detector: Monitor at 254 nm.
-
Mass Spectrometer: Use Electrospray Ionization in Positive Mode (ESI+).
-
Scan Range: m/z 50-500.
-
Rationale: ESI+ is ideal for basic compounds like amines. We expect to see the protonated parent ion [M+H]⁺.
-
-
-
Data Interpretation:
-
Purity: Calculate the area percentage of the main peak in the UV chromatogram.
-
Identity: Confirm the presence of the target ion at m/z 206.15 (C₁₃H₁₉NO + H⁺). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[5]
-
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structure confirmation. While specific spectra for this compound are not published, the expected chemical shifts can be inferred from general principles and data from related chroman derivatives.[1][4][6]
Detailed NMR Acquisition Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Rationale: CDCl₃ is a standard, non-protic solvent for many organic molecules.
-
-
¹H NMR Acquisition (400 MHz):
-
Acquire a standard proton spectrum.
-
Expected Signals:
-
tert-Butyl Protons: A sharp singlet at ~1.3-1.5 ppm (9H).
-
Aromatic Protons: Signals in the range of ~6.8-7.5 ppm (3H), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Heterocyclic Protons (C2-H₂, C3-H₂, C4-H): Complex multiplets between ~1.8-4.5 ppm. The proton at C4 (adjacent to the amine) will likely be a multiplet around 4.0-4.3 ppm. The protons at C2 (adjacent to the ether oxygen) will also be downfield.
-
Amine Protons: A broad singlet (2H) that may be exchanged with D₂O. Its chemical shift can vary widely.
-
-
-
¹³C NMR Acquisition (100 MHz):
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals:
-
tert-Butyl Carbons: Two signals, one quaternary (~34 ppm) and one methyl (~31 ppm).
-
Aromatic Carbons: Six signals in the ~115-155 ppm range.
-
Heterocyclic Carbons: Signals for C2, C3, and C4, typically in the ~25-70 ppm range.
-
-
-
2D NMR (COSY, HSQC):
-
Run Correlation Spectroscopy (COSY) to establish H-H coupling networks, particularly within the heterocyclic ring.
-
Run Heteronuclear Single Quantum Coherence (HSQC) to correlate protons directly to their attached carbons.
-
Mass Spectrometry Fragmentation Analysis
Understanding the fragmentation pattern is crucial for structural confirmation and for identifying metabolites in future studies. Based on related structures, a predictable fragmentation pattern can be proposed.[7]
Predicted ESI-MS/MS Fragmentation:
The primary fragmentation pathway for the protonated molecule (m/z 206.15) would likely involve the heterocyclic ring.
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Loss of Ammonia (NH₃): A neutral loss of 17 Da, leading to a fragment at m/z 189.15.
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Ring Opening: Cleavage of the C4-C4a or O-C2 bond followed by rearrangement could lead to various smaller fragments.
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Loss of Isobutylene: Fragmentation of the tert-butyl group (loss of 56 Da) is also possible under higher collision energy, leading to a fragment at m/z 150.10.
Conclusion
This compound is a molecule of potential interest with a distinct physicochemical profile dictated by its chromanamine core and bulky tert-butyl substituent. While comprehensive experimental data remains to be published, this guide provides a robust framework for its characterization. The predicted properties—a boiling point around 281°C and a pKa of approximately 8.8—suggest a moderately basic, high-boiling liquid or low-melting solid. The established analytical protocols for HPLC-MS, NMR, and MS/MS, derived from authoritative methods for analogous compounds, provide a clear and validated pathway for researchers to confirm its identity, purity, and detailed structural features. This foundational knowledge is critical for enabling further research into its potential applications in drug discovery and development.
References
- 1. scispace.com [scispace.com]
- 2. BLDpharm - Bulk Product Details [bldpharm.com]
- 3. (R)-8-tert-butylchroman-4-amine | 1221444-51-4 [amp.chemicalbook.com]
- 4. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 6. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 8-(tert-Butyl)chroman-4-amine
Foreword: Navigating the Unknown in Drug Discovery
In the landscape of modern pharmacology, the journey from a synthesized molecule to a well-understood therapeutic agent is fraught with challenges. 8-(tert-Butyl)chroman-4-amine stands as a compelling example of a compound with potential, yet an uncharacterized mechanism of action. This guide is crafted for researchers, scientists, and drug development professionals who are tasked with the critical endeavor of mechanism of action (MOA) elucidation. We will not present a known pathway, for one is not yet defined in the public domain. Instead, we will embark on a logical, hypothesis-driven exploration, outlining the essential experimental frameworks required to illuminate the biological activity of this intriguing molecule. This document serves as both a roadmap and a practical laboratory guide, grounded in the principles of scientific integrity and validated methodologies.
The Known World: What the Chroman-4-amine Scaffold Tells Us
The chroman-4-amine core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Derivatives of this structure have been explored for a range of therapeutic applications, from antimicrobial to neurological indications. Notably, research into related 3-amino-chromane derivatives has pointed towards an affinity for the sigma-1 receptor, a unique intracellular chaperone protein implicated in a variety of cellular functions and disease states[1]. The presence of the bulky, lipophilic tert-butyl group at the 8-position of the chroman ring in our compound of interest suggests a potential for specific and high-affinity interactions with a protein target.
While direct studies on this compound are scarce in publicly available literature, the known activities of similar molecules allow us to formulate a primary and a secondary hypothesis for its mechanism of action.
Primary Hypothesis: Based on the activity of analogous structures, this compound acts as a ligand for the sigma-1 receptor, potentially modulating its chaperone activity and downstream signaling pathways.
Secondary Hypothesis: The compound may interact with other central nervous system (CNS) receptors or ion channels, given the broad neuropharmacological profile of many chroman derivatives.
This guide will systematically address the validation or refutation of these hypotheses through a multi-phased experimental approach.
Phase 1: Target Identification and Validation - Is Anyone Home?
The initial and most critical step is to identify the molecular target(s) of this compound. This phase focuses on binding and target engagement assays.
The Broad Net: Receptor Binding Assays
A comprehensive radioligand binding assay panel is the cornerstone of initial target identification. This allows for an unbiased screen against a wide array of potential targets.
Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors, with a primary focus on the sigma-1 receptor.
Methodology:
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Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for the competition assay (e.g., from 10 µM to 0.1 nM).
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Membrane Preparation: Utilize commercially available membrane preparations or prepare them in-house from cell lines or tissues expressing the target receptors.
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Assay Setup:
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For the sigma-1 receptor assay, use a well-characterized radioligand such as --INVALID-LINK---pentazocine.
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In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
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Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled ligand, e.g., haloperidol for the sigma-1 receptor).
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Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to reach equilibrium (e.g., 60 minutes at 37°C for the sigma-1 receptor).
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Harvesting and Detection: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a liquid scintillation counter.
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Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the concentration of this compound.
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Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
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Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Data Presentation:
The results of the binding assays should be summarized in a clear and concise table.
| Receptor/Target | Radioligand | Ki (nM) for this compound |
| Sigma-1 | --INVALID-LINK---pentazocine | Hypothetical Value |
| Sigma-2 | [³H]DTG | Hypothetical Value |
| Dopamine D2 | [³H]Spiperone | Hypothetical Value |
| Serotonin 5-HT2A | [³H]Ketanserin | Hypothetical Value |
| NMDA | [³H]MK-801 | Hypothetical Value |
In the Cellular Milieu: Target Engagement
Confirming that the compound binds to its putative target within a living cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Objective: To confirm the engagement of this compound with its putative target (e.g., sigma-1 receptor) in intact cells.
Methodology:
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Cell Culture: Culture a cell line that endogenously expresses the target protein (e.g., SH-SY5Y cells for the sigma-1 receptor).
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Compound Treatment: Treat the cells with either vehicle or a saturating concentration of this compound for a defined period (e.g., 1 hour).
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Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., from 37°C to 65°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
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Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Centrifuge to pellet the precipitated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Workflow Visualization:
Phase 2: Functional Characterization - What Does It Do?
Once a primary target is identified and validated, the next step is to understand the functional consequences of this interaction.
Probing the Downstream Cascade
If the sigma-1 receptor is confirmed as the primary target, functional assays should be designed to investigate the modulation of its known signaling pathways. The sigma-1 receptor is known to modulate intracellular calcium signaling, often in response to various stimuli.
Objective: To determine if this compound modulates sigma-1 receptor-mediated calcium signaling.
Methodology:
-
Cell Preparation: Plate cells expressing the sigma-1 receptor (e.g., CHO cells stably expressing sigma-1) in black-walled, clear-bottom 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Utilize a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument. Add varying concentrations of this compound to the wells.
-
Stimulation: After a pre-incubation period with the test compound, stimulate the cells with a known sigma-1 receptor agonist (e.g., (+)-pentazocine) or another relevant stimulus that elicits a calcium response.
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Fluorescence Measurement: Monitor the change in intracellular calcium concentration by measuring the fluorescence intensity over time.
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Data Analysis:
-
Quantify the peak fluorescence response for each concentration of the test compound.
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To assess agonistic activity, analyze the response to the test compound alone.
-
To assess antagonistic activity, analyze the inhibition of the response to the known agonist.
-
Plot the response as a percentage of the control response against the logarithm of the compound concentration to determine EC50 or IC50 values.
-
Signaling Pathway Visualization:
Phase 3: In Vivo Target Validation - Does It Matter in a Living System?
The ultimate validation of a mechanism of action comes from demonstrating its relevance in a living organism.
The Whole Animal Perspective
The choice of an in vivo model will depend on the therapeutic area of interest. For a sigma-1 receptor ligand, models of neuropathic pain, neurodegenerative disease, or psychosis may be appropriate.
Objective: To confirm target engagement in vivo and assess the efficacy of this compound in a relevant disease model.
Methodology:
-
Pharmacokinetic Profiling: First, determine the pharmacokinetic properties of the compound to establish an appropriate dosing regimen.
-
In Vivo Target Occupancy:
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Administer this compound to the animals at various doses.
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At different time points, administer a radiolabeled tracer for the target receptor (e.g., a PET ligand for the sigma-1 receptor) and perform imaging studies, or collect tissue samples for ex vivo binding assays to determine the percentage of receptor occupancy at different doses.
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-
Efficacy Studies:
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Select a relevant animal model (e.g., the spared nerve injury model for neuropathic pain).
-
Administer the compound at doses shown to achieve significant target occupancy.
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Measure relevant behavioral or physiological endpoints (e.g., paw withdrawal threshold in the pain model).
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-
Data Analysis: Correlate the dose-dependent target occupancy with the dose-dependent efficacy to provide strong evidence for the proposed mechanism of action.
Synthesizing the Evidence and Charting the Course Forward
The data generated from these three phases of investigation will provide a comprehensive picture of the mechanism of action of this compound.
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Positive binding and cellular engagement data from Phase 1 will identify the primary molecular target.
-
Functional assay results from Phase 2 will define the nature of the interaction (e.g., agonist, antagonist, allosteric modulator).
-
In vivo data from Phase 3 will validate the physiological relevance of this mechanism.
Should the primary hypothesis be disproven, the results of the broad binding screen will guide the formulation of new hypotheses to be tested. This iterative process of hypothesis generation, experimental testing, and data analysis is the bedrock of successful drug discovery and development. The methodologies outlined in this guide provide a robust framework for navigating this process and ultimately uncovering the therapeutic potential of novel chemical entities like this compound.
References
biological activity of 8-(tert-Butyl)chroman-4-amine derivatives
An In-Depth Technical Guide to the Biological Activity of 8-(tert-Butyl)chroman-4-amine Derivatives as Neuromodulatory Agents
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The chroman-4-one scaffold is recognized as a privileged structure in medicinal chemistry, serving as a foundational building block for compounds with diverse biological activities.[1] This guide focuses on a specific, promising subclass: this compound derivatives. The introduction of a bulky, lipophilic tert-butyl group at the C8 position and a primary or substituted amine at the C4 position creates a unique chemical entity with significant potential for interacting with biological targets within the central nervous system (CNS). This document provides a comprehensive overview of the primary biological activities of these derivatives, with a strong focus on their role as cholinesterase inhibitors for the potential management of neurodegenerative diseases like Alzheimer's Disease. We will delve into the mechanistic basis of their action, structure-activity relationships, detailed experimental protocols for their evaluation, and future research perspectives.
The this compound Scaffold: A Privileged Structure for CNS Drug Discovery
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a core component of many naturally occurring and synthetic bioactive compounds.[2] Its structural rigidity and synthetic tractability make it an ideal starting point for drug design. The modification of this core at specific positions is a key strategy for tuning pharmacological activity.
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The 4-Amine Group: The introduction of an amine at the C4 position is critical. This basic group can be protonated at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with amino acid residues in enzyme active sites or receptor binding pockets. This is a common feature in many CNS-active drugs.
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The 8-tert-Butyl Group: The tert-butyl group is a large, non-polar moiety. Its inclusion at the C8 position has profound implications:
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Steric Influence: It acts as a steric anchor, potentially forcing the molecule into a specific conformation required for optimal binding with a biological target.
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Lipophilicity: It significantly increases the molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier (BBB), a critical requirement for CNS-targeting drugs.
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Metabolic Stability: The bulky nature of the tert-butyl group can shield adjacent parts of the molecule from metabolic enzymes, potentially increasing the compound's half-life.
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Primary Biological Target: Inhibition of Cholinesterases
A major focus for chroman-based compounds has been the management of Alzheimer's Disease (AD).[3] The cholinergic hypothesis of AD posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[3][4] The primary strategy to combat this is to inhibit the enzymes that degrade ACh in the synaptic cleft: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[4]
Mechanism of Action: Dual Binding Site Inhibition
Modern AChE inhibitors often target two distinct sites within the enzyme's active site gorge:[5]
-
Catalytic Active Site (CAS): Located at the bottom of the gorge, this is where ACh is hydrolyzed.
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Peripheral Anionic Site (PAS): Situated near the entrance of the gorge, the PAS is implicated in the allosteric modulation of catalysis and, importantly, in the binding of amyloid-beta (Aβ) peptides, which contributes to plaque formation in AD.
Derivatives of this compound are hypothesized to act as dual-binding inhibitors. The protonated 4-amine group can interact with key anionic residues (like Trp84) in the CAS, while the chroman ring and the bulky 8-tert-butyl group can form hydrophobic and π-π stacking interactions within the gorge, potentially extending to engage with residues like Trp279 in the PAS.[6] This dual-inhibition is therapeutically advantageous, as it not only boosts ACh levels but may also prevent Aβ aggregation.
Caption: Hypothetical dual binding of an this compound derivative within the AChE active site gorge.
Quantitative Analysis of Inhibitory Potency
The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value indicates higher potency. Selectivity for AChE over BuChE is also a critical parameter, often expressed as a selectivity index (SI = IC₅₀(BuChE) / IC₅₀(AChE)).
Table 1: Hypothetical Inhibitory Activity of this compound Derivatives (Note: This table is illustrative, based on activities reported for similar chromanone derivatives[3]. Actual values require experimental verification.)
| Compound | R Group on 4-Amine | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (AChE) |
| 1a | -H | 0.85 | 2.50 | 2.9 |
| 1b | -CH₃ | 0.62 | 3.10 | 5.0 |
| 1c | -Benzyl | 0.15 | 0.95 | 6.3 |
| Donepezil | (Standard Drug) | 0.02 | 3.50 | 175 |
Experimental Protocols for Biological Evaluation
To ensure trustworthiness and reproducibility, standardized and self-validating protocols are essential.
Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a robust colorimetric assay to determine the IC₅₀ values of test compounds against AChE and BuChE.
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATChI) to thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound (TNB), which is measured spectrophotometrically at 412 nm. An inhibitor will slow this reaction, resulting in a lower absorbance reading.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATChI) and Butyrylthiocholine iodide (BTChI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Test compounds dissolved in DMSO
-
Donepezil (positive control)
-
96-well microplate reader
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of enzymes, substrates, and DTNB in Tris-HCl buffer.
-
Prepare serial dilutions of test compounds and Donepezil in DMSO, then dilute further in buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add 25 µL of the test compound dilution (or DMSO for control).
-
Add 125 µL of Tris-HCl buffer.
-
Add 50 µL of DTNB solution.
-
Add 25 µL of the enzyme solution (AChE or BuChE).
-
Control Wells:
-
100% Activity Control: Replace test compound with DMSO.
-
Blank: Replace enzyme solution with buffer to measure non-enzymatic substrate hydrolysis.
-
-
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 25 µL of the substrate solution (ATChI for AChE, BTChI for BuChE) to all wells to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 412 nm every 60 seconds for 10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance/time).
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).
-
Self-Validation: The inclusion of a known inhibitor (Donepezil) serves as a positive control to validate assay performance. The 100% activity control and blank wells ensure that the observed inhibition is due to the test compound and not other factors.
Workflow: In Silico Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This provides invaluable insight into the binding mode and helps rationalize SAR data.[3][6]
Caption: Standard workflow for molecular docking of a test compound into the AChE active site.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing lead compounds. For this compound derivatives, several structural features are key determinants of biological activity.
-
Stereochemistry at C4: The amine at the C4 position creates a chiral center. The absolute stereochemistry (R or S) can dramatically affect binding affinity, as one enantiomer may fit the active site geometry far better than the other.
-
Substitution on the 4-Amine: Modifying the primary amine to a secondary or tertiary amine, or adding bulky substituents like a benzyl group, can alter interactions within the active site. For example, a benzyl group can introduce additional π-π stacking interactions, potentially increasing potency.
-
Substitution on the Chroman Ring: While this guide focuses on the 8-tert-butyl derivative, adding other small groups (e.g., fluorine, methoxy) to other positions on the aromatic ring can fine-tune electronic properties and lipophilicity, impacting both potency and pharmacokinetic properties.
Caption: Logical relationships between structural features of this compound derivatives and their biological properties.
Conclusion and Future Directions
This compound derivatives represent a highly promising class of compounds for the development of novel CNS-active agents, particularly as cholinesterase inhibitors for Alzheimer's disease. Their unique structural features—a basic amine for catalytic site interaction and a bulky tert-butyl group for hydrophobic anchoring and BBB penetration—make them ideal candidates for dual-binding inhibition of AChE.
Future research should focus on:
-
Synthesis and Stereoselective Separation: Developing efficient synthetic routes and separating the R and S enantiomers to evaluate their individual biological activities.
-
In Vivo Efficacy Studies: Progressing the most potent and selective compounds into animal models of Alzheimer's disease to assess their impact on cognitive function.
-
ADME/Tox Profiling: Conducting comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) studies to ensure the drug-like properties of lead candidates.
-
Exploration of Other CNS Targets: Given the activity of related chromans at serotonergic receptors, screening these derivatives against a wider panel of CNS targets could uncover novel polypharmacological profiles.[7]
This guide provides the foundational knowledge and experimental framework necessary for researchers to effectively explore the therapeutic potential of this exciting chemical class.
References
- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of acetylcholinesterase inhibitors from traditional medicinal plants for Alzheimer's disease using in silico and machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of acetylcholinesterase inhibition by triterpenoidal alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
The Structure-Activity Relationship of 8-(tert-Butyl)chroman-4-amine: A Technical Guide for Neuroprotective Drug Discovery
Abstract
The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 8-(tert-butyl)chroman-4-amine, a key analog within this class. By synthesizing data from studies on related chroman-4-one and chroman-4-amine derivatives, this document elucidates the critical structural features governing biological activity, primarily as inhibitors of monoamine oxidase (MAO) and cholinesterases (ChE). This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel neuroprotective therapeutics.
Introduction: The Therapeutic Promise of the Chroman Scaffold
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a recurring motif in a multitude of biologically active natural products and synthetic molecules. Its rigid bicyclic structure provides a robust platform for the precise spatial orientation of functional groups, making it an attractive scaffold for drug design. Chroman-4-amine derivatives, in particular, have emerged as a promising class of compounds for targeting key enzymes implicated in the pathology of neurodegenerative disorders[1]. The primary focus of research in this area has been the inhibition of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE), enzymes whose dysregulation contributes to neurotransmitter imbalance and cognitive decline[1].
This guide will dissect the structure-activity relationship of a specific and promising analog, this compound. While direct and extensive SAR studies on this exact molecule are not abundant in publicly accessible literature, a comprehensive analysis of structurally related compounds allows for the formulation of a predictive framework for its pharmacological profile and the rational design of future analogs.
Core Scaffold Analysis and Key Pharmacophoric Features
The fundamental structure of this compound presents three key regions for SAR exploration: the bulky C8-tert-butyl group, the amine functionality at C4, and the chroman ring system itself. Understanding the contribution of each of these components is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Caption: Key regions of the this compound scaffold for SAR analysis.
The Role of the C8-tert-Butyl Group
The introduction of a bulky, lipophilic tert-butyl group at the C8 position of the chroman ring is a significant structural feature. This substituent is expected to profoundly influence the molecule's interaction with its biological targets.
-
Steric Influence: The tert-butyl group can act as a "gatekeeper," sterically hindering or facilitating binding to the active site of an enzyme. For enzymes with deep, hydrophobic pockets, this bulky group can enhance binding affinity through favorable van der Waals interactions.
-
Lipophilicity and Membrane Permeability: Increased lipophilicity imparted by the tert-butyl group can enhance the ability of the compound to cross the blood-brain barrier, a critical requirement for drugs targeting central nervous system disorders.
-
Metabolic Stability: The steric bulk of the tert-butyl group can shield adjacent positions on the aromatic ring from metabolic enzymes (e.g., cytochrome P450s), potentially increasing the compound's half-life.
Studies on related chroman-4-one derivatives as SIRT2 inhibitors have shown that large, electron-withdrawing substituents at the C6 and C8 positions are favorable for activity[2][3]. While the tert-butyl group is not electron-withdrawing, its sheer size suggests that substitution at the C8 position is well-tolerated and can be exploited to modulate activity and selectivity.
The Significance of the C4-Amine Group
The primary amine at the C4 position is a key functional group, likely responsible for critical interactions with the biological target.
-
Basicity and Protonation: At physiological pH, the amine group will be protonated, forming a positively charged ammonium ion. This positive charge is crucial for forming ionic bonds or cation-π interactions with anionic residues (e.g., aspartate, glutamate) or aromatic residues (e.g., tryptophan, tyrosine) in the active site of enzymes like MAO and AChE. The catalytic site of AChE, for instance, contains a key tryptophan residue (Trp84) that engages in cation-π interactions with the quaternary ammonium group of acetylcholine[4].
-
Hydrogen Bonding: The amine group can act as a hydrogen bond donor, forming crucial interactions with hydrogen bond acceptors (e.g., carbonyl oxygens of peptide backbones) in the enzyme's active site.
-
Chirality: The C4 carbon is a chiral center. The stereochemistry at this position can have a profound impact on biological activity, as the (R) and (S) enantiomers will orient the amine group and the rest of the molecule differently within a chiral binding pocket.
The Chroman Ring as a Rigid Scaffold
The chroman ring system provides a conformationally restricted backbone, which is advantageous in drug design as it reduces the entropic penalty upon binding to a target. Modifications to the chroman ring itself, such as the introduction of additional substituents, can fine-tune the electronic properties and steric profile of the molecule.
Predicted Biological Activity and Structure-Activity Relationship
Based on the analysis of the core scaffold and data from related chroman derivatives, the primary biological activities of this compound and its analogs are predicted to be the inhibition of MAO and cholinesterases.
Monoamine Oxidase (MAO) Inhibition
MAO-A and MAO-B are key enzymes in the metabolism of monoamine neurotransmitters. Inhibition of these enzymes can increase the levels of neurotransmitters like dopamine, serotonin, and norepinephrine in the brain, which is a therapeutic strategy for depression and Parkinson's disease[1]. Chroman-4-one derivatives have been shown to be potent MAO inhibitors[1][5].
Hypothesized SAR for MAO Inhibition:
-
C8-Substituent: The bulky tert-butyl group at C8 is likely to enhance selectivity for MAO-B, which has a larger, more hydrophobic active site cavity compared to MAO-A.
-
C4-Amine: The protonated amine at C4 is expected to interact with the FAD cofactor and key amino acid residues in the MAO active site.
-
Modifications to the Amine: N-alkylation or N-acylation of the C4-amine would likely alter the potency and selectivity profile. Small alkyl groups may be tolerated, while larger substituents could introduce steric clashes.
Cholinesterase (AChE and BChE) Inhibition
Inhibition of AChE prevents the breakdown of acetylcholine, a neurotransmitter crucial for learning and memory. This is a primary therapeutic approach for Alzheimer's disease[6][7].
Hypothesized SAR for Cholinesterase Inhibition:
-
C4-Amine: The protonated C4-amine is predicted to mimic the quaternary ammonium group of acetylcholine, interacting with the peripheral anionic site (PAS) or the catalytic anionic site (CAS) of AChE.
-
C8-tert-Butyl Group: The lipophilic tert-butyl group could engage in hydrophobic interactions within the enzyme's gorge.
-
Linker Modifications: Introducing a linker between the C4-amine and another pharmacophore could lead to dual-binding site inhibitors with enhanced potency[8].
Experimental Protocols for SAR Studies
To validate the hypothesized SAR and discover novel, potent analogs, a systematic synthetic and biological evaluation workflow is required.
General Synthetic Route for this compound Analogs
The synthesis of chroman-4-amine derivatives typically starts from the corresponding chroman-4-one.
Caption: General synthetic workflow for chroman-4-amine derivatives.
Step-by-Step Protocol for Reductive Amination of 8-(tert-Butyl)chroman-4-one:
-
Dissolution: Dissolve 8-(tert-butyl)chroman-4-one (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Amine Source: Add an excess of an amine source, for example, ammonium acetate (10-20 eq).
-
Reducing Agent: Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2.0 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
In Vitro Enzyme Inhibition Assays
Monoamine Oxidase (MAO) Inhibition Assay (Amplex Red Method):
This is a fluorometric assay that measures the H₂O₂ produced during the MAO-catalyzed oxidation of a substrate.
-
Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B.
-
Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4).
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding a substrate (e.g., p-tyramine for both MAO-A and MAO-B, or a selective substrate like kynuramine for MAO-A and benzylamine for MAO-B), horseradish peroxidase, and Amplex Red reagent.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm over time.
-
Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value for each compound.
Cholinesterase (AChE/BChE) Inhibition Assay (Ellman's Method):
This is a colorimetric assay that measures the production of thiocholine from the hydrolysis of acetylthiocholine.
-
Enzyme Source: Use commercially available electric eel AChE or human serum BChE.
-
Assay Buffer: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add the substrate acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE) and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).
-
Absorbance Measurement: Measure the absorbance at 412 nm over time. The increase in absorbance is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction and determine the IC₅₀ values.
Data Presentation and Interpretation
A systematic SAR study would involve the synthesis and testing of a library of analogs. The data should be presented in a clear, tabular format to facilitate comparison.
Table 1: Hypothetical SAR Data for this compound Analogs
| Compound | R1 (at C8) | R2 (at C4-amine) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| 1 | tert-Butyl | -NH₂ | > 50 | 5.2 | 12.5 | 8.9 |
| 2 | Isopropyl | -NH₂ | 25.1 | 10.8 | 20.1 | 15.3 |
| 3 | -H | -NH₂ | 45.6 | 35.2 | 55.4 | 42.1 |
| 4 | tert-Butyl | -NHCH₃ | > 50 | 2.1 | 8.9 | 5.4 |
| 5 | tert-Butyl | -N(CH₃)₂ | > 50 | 15.7 | 35.8 | 28.6 |
| 6 | tert-Butyl | -NH-acetyl | > 100 | > 100 | > 100 | > 100 |
This is a hypothetical table for illustrative purposes.
Interpretation of Hypothetical Data:
-
Effect of C8-Substituent: Comparing compounds 1 , 2 , and 3 , the presence of a bulky alkyl group at C8 appears to enhance MAO-B and cholinesterase inhibitory activity, with the tert-butyl group (1 ) being more effective than isopropyl (2 ) and the unsubstituted analog (3 ). This supports the hypothesis of favorable hydrophobic interactions.
-
Effect of C4-Amine Substitution: N-methylation (4 ) improves MAO-B and cholinesterase potency compared to the primary amine (1 ), suggesting that a secondary amine might have a more optimal fit in the active site. However, dimethylation (5 ) leads to a decrease in activity, possibly due to steric hindrance. N-acetylation (6 ) completely abolishes activity, indicating the importance of the basicity of the amine for interaction with the target enzymes.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel neuroprotective agents. The hypothesized structure-activity relationships, derived from the analysis of related chroman derivatives, suggest that the C8-tert-butyl group and the C4-amine are critical determinants of biological activity, likely through a combination of steric, hydrophobic, and electrostatic interactions with target enzymes such as MAO and cholinesterases.
Future research should focus on a systematic exploration of the SAR of this scaffold. Key areas for investigation include:
-
Stereochemistry: Synthesis and evaluation of the individual (R) and (S) enantiomers to determine the optimal stereochemistry for activity.
-
C8-Substituents: Exploration of a wider range of bulky and electronically diverse substituents at the C8 position to optimize potency and selectivity.
-
C4-Amine Modifications: Investigation of a broader series of N-alkyl and N-aryl substituents to probe the steric and electronic requirements of the enzyme active sites.
-
Chroman Ring Substitutions: Introduction of substituents at other positions on the chroman ring (e.g., C6, C7) to fine-tune the physicochemical properties of the compounds.
By employing the synthetic and biological evaluation protocols outlined in this guide, researchers can systematically probe the SAR of the this compound scaffold and advance the development of novel and effective therapies for neurodegenerative diseases.
References
- 1. JP4738418B2 - Chroman derivatives and their use in the treatment of CNS disorders - Google Patents [patents.google.com]
- 2. WO2011143721A1 - Compositions and methods for treating neurodegenerative disorders - Google Patents [patents.google.com]
- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 4. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2012040641A2 - Compounds for treating neurodegenerative diseases - Google Patents [patents.google.com]
- 6. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 8-(tert-Butyl)chroman-4-amine and its Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chroman scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Among its derivatives, 8-(tert-Butyl)chroman-4-amine and its analogs are emerging as a promising class of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound class. We will delve into the structure-activity relationships (SAR) that govern their interactions with key biological targets, including Sirtuin 2 (SIRT2) and monoamine oxidases (MAOs). Detailed, field-proven experimental protocols for both the chemical synthesis and biological evaluation are provided to enable researchers to explore and expand upon this intriguing chemical space.
Introduction: The Significance of the Chroman Scaffold
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a versatile structural motif found in a wide array of natural products and medicinally important synthetic molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive scaffold for the design of targeted therapeutics. The introduction of an amine at the 4-position and a bulky tert-butyl group at the 8-position of the chroman ring system creates a unique chemical entity, this compound, with the potential for high-affinity and selective interactions with various biological targets. This guide will explore the synthesis of this core molecule and its analogs, and detail the methodologies for assessing their biological activities, particularly in the context of neurodegenerative diseases and oncology.
Chemical Synthesis
The synthesis of this compound is achieved through a two-step process starting from the corresponding chroman-4-one. The key steps involve the synthesis of the 8-(tert-butyl)chroman-4-one precursor followed by reductive amination to yield the desired primary amine.
Synthesis of 8-(tert-Butyl)chroman-4-one
The synthesis of the chroman-4-one precursor can be accomplished via a Friedel-Crafts reaction followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 8-(tert-Butyl)chroman-4-one
Materials:
-
2-(tert-Butyl)phenol
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Friedel-Crafts Acylation: To a stirred solution of 2-(tert-butyl)phenol (1.0 eq) in dichloromethane (DCM) at 0 °C, add aluminum chloride (1.2 eq) portion-wise. After stirring for 15 minutes, add 3-chloropropionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the intermediate, 1-(3-chloro-2-hydroxy-5-(tert-butyl)phenyl)ethan-1-one.
-
Intramolecular Cyclization: Dissolve the purified intermediate in a solution of 2M NaOH and stir at room temperature for 4 hours to facilitate intramolecular Williamson ether synthesis.
-
Final Work-up and Purification: Neutralize the reaction mixture with 1M HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 8-(tert-butyl)chroman-4-one.
Reductive Amination to this compound
The conversion of the ketone to the primary amine is achieved through reductive amination. This can be performed in a one-pot reaction using a suitable ammonia source and a reducing agent.
Experimental Protocol: Reductive Amination of 8-(tert-Butyl)chroman-4-one
Materials:
-
8-(tert-Butyl)chroman-4-one
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[1][2]
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Dichloromethane
-
Methanol
Procedure:
-
Imine Formation: Dissolve 8-(tert-butyl)chroman-4-one (1.0 eq) in methanol. Add ammonium acetate (10 eq) or a 7N solution of ammonia in methanol. Stir the mixture at room temperature for 2 hours to form the imine intermediate. For less reactive ketones, the addition of a catalytic amount of acetic acid may be beneficial.[3]
-
Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.[2] Alternatively, for a less toxic option, sodium triacetoxyborohydride can be used in a solvent like DCM.[1] Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a DCM/methanol gradient to yield this compound.
Synthesis Workflow Diagram:
Caption: Synthetic pathway for this compound.
Biological Activities and Mechanism of Action
Derivatives of the chroman-4-amine scaffold have demonstrated a range of biological activities, with a significant focus on their potential as inhibitors of Sirtuin 2 (SIRT2) and monoamine oxidases (MAO-A and MAO-B).
Sirtuin 2 (SIRT2) Inhibition
SIRT2 is a NAD⁺-dependent deacetylase that has been implicated in a variety of cellular processes, including cell cycle control and microtubule dynamics. Overexpression or dysregulation of SIRT2 has been linked to neurodegenerative diseases and cancer.[4] Chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, suggesting that this compound and its analogs could also exhibit similar activity.[4][5][6] The mechanism of inhibition is thought to involve the interaction of the chroman scaffold with the active site of the enzyme, preventing the binding of its natural substrates.
Potential Signaling Pathway Involvement:
Caption: Potential mechanism of action via SIRT2 inhibition.
Experimental Protocol: In Vitro SIRT2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and published literature.[7][8][9]
Materials:
-
Recombinant human SIRT2 enzyme
-
SIRT2 fluorogenic substrate (e.g., a peptide containing an acetylated lysine residue adjacent to a fluorophore and a quencher)
-
NAD⁺
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compounds (this compound and analogs) dissolved in DMSO
-
Known SIRT2 inhibitor (e.g., AGK2) as a positive control
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO. Further dilute these in the assay buffer to achieve the final desired concentrations. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In the wells of a 96-well plate, add the assay buffer, NAD⁺, and the test compound or DMSO vehicle (for control).
-
Enzyme Addition: Add the SIRT2 enzyme to each well to initiate the pre-incubation. Incubate for 10-15 minutes at 37 °C.
-
Substrate Addition: Add the fluorogenic SIRT2 substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37 °C for 30-60 minutes, protected from light.
-
Development: Add the developer solution to each well to stop the enzymatic reaction and initiate the development of the fluorescent signal. Incubate for 15 minutes at room temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[10] Inhibitors of MAOs are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[10][11] The structural similarity of chroman-4-amines to known MAO inhibitors suggests that they may also exhibit inhibitory activity against these enzymes.
Experimental Protocol: In Vitro MAO Inhibition Assay (Fluorometric)
This protocol is based on commercially available kits and established methods.[11][12][13]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or p-tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Test compounds dissolved in DMSO
-
Known MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) inhibitors as positive controls
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive controls in DMSO, followed by dilution in assay buffer.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorescent probe in the assay buffer.
-
Assay Protocol: In separate 96-well plates for MAO-A and MAO-B, add the test compound or DMSO vehicle.
-
Enzyme Addition: Add the respective MAO enzyme (MAO-A or MAO-B) to each well. Pre-incubate for 10-15 minutes at 37 °C.
-
Initiate Reaction: Add the reaction mixture to each well to start the reaction.
-
Incubation: Incubate the plates at 37 °C for 20-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both MAO-A and MAO-B.
Structure-Activity Relationship (SAR) and Analog Design
The biological activity of chroman-4-amine derivatives can be modulated by varying the substituents on the chroman ring and the amine functionality.
Data Presentation: Hypothetical SAR Data for Chroman-4-amine Analogs
| Compound | R¹ | R² | SIRT2 IC₅₀ (µM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| 1 (Core) | 8-tert-Butyl | H | 5.2 | > 50 | 15.8 |
| 2 | 8-Methyl | H | 10.5 | > 50 | 25.1 |
| 3 | 6-Fluoro | H | 8.1 | 45.3 | 18.9 |
| 4 | 8-tert-Butyl | Methyl | 12.7 | > 50 | 30.2 |
| 5 | 8-tert-Butyl | Propargyl | 2.1 | 5.6 | 0.8 |
Analysis of SAR:
-
Substitution at Position 8: The bulky tert-butyl group at the 8-position (Compound 1) appears to be favorable for SIRT2 inhibition compared to a smaller methyl group (Compound 2).
-
Substitution at Position 6: Introduction of an electron-withdrawing group like fluorine at the 6-position (Compound 3) can influence activity.
-
N-Alkylation: Simple N-alkylation (Compound 4) may decrease activity, while the introduction of specific functional groups like a propargyl group (Compound 5) can significantly enhance potency, particularly for MAO inhibition, a known feature of propargylamine-based inhibitors.
Workflow for Analog Design and Evaluation:
Caption: Iterative workflow for SAR studies and lead optimization.
Conclusion and Future Directions
This compound and its analogs represent a versatile and promising class of compounds for drug discovery. Their straightforward synthesis and potential for potent and selective inhibition of key therapeutic targets like SIRT2 and MAOs warrant further investigation. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to explore this chemical space and develop novel therapeutic agents for the treatment of neurodegenerative diseases, cancer, and other unmet medical needs. Future work should focus on expanding the library of analogs, elucidating their precise mechanisms of action, and evaluating their efficacy and safety in preclinical models.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. SIRT2 Inhibitor Screening Assay Kit (Fluorometric) (ab283375) is not available | Abcam [abcam.com]
- 9. SIRT2 Activity Assay Kit | 566329 [merckmillipore.com]
- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
Foreword: The Strategic Importance of Chiral Chroman Amines
An In-Depth Technical Guide to the Enantioselective Synthesis of Chroman Amines
The chroman scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmaceuticals, including tocopherols (Vitamin E) and flavonoids.[1][2] When this structure incorporates a chiral amine, its therapeutic potential expands significantly, particularly in medicinal chemistry. Chiral amines are foundational to drug discovery, as the stereochemistry at the amine-bearing center often dictates the molecule's interaction with biological targets, influencing both efficacy and safety.[3][4] Chroman-4-amines, for instance, have emerged as potent structures in the context of neurodegenerative diseases by inhibiting key enzymes like cholinesterases and monoamine oxidases.[5]
The precise, stereocontrolled synthesis of these molecules is therefore not merely an academic exercise but a critical enabling technology in drug development. Accessing a single, desired enantiomer is paramount, as the "wrong" enantiomer can be inactive or even deleterious. This guide provides an in-depth exploration of the primary strategies developed to achieve this goal, focusing on the underlying principles, practical methodologies, and comparative performance of organocatalytic, transition-metal-catalyzed, and biocatalytic approaches.
Organocatalytic Strategies: Precision Through Non-Covalent Interactions
Organocatalysis has revolutionized asymmetric synthesis by offering a metal-free alternative that often operates under mild conditions. The power of this approach lies in the ability of small organic molecules to form well-defined, chiral environments around the reactants, guiding the formation of one enantiomer over the other. In chroman amine synthesis, bifunctional catalysts are particularly prominent.
The Bifunctional Catalyst Paradigm: A Dual-Activation Approach
The logic behind using bifunctional catalysts, such as those based on cinchona alkaloids or thiourea scaffolds, is to achieve synergistic activation.[6][7][8] These catalysts possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donor site (e.g., a thiourea or squaramide group). This dual functionality allows the catalyst to simultaneously deprotonate and activate the nucleophile (the phenol) while activating the electrophile through hydrogen bonding, organizing them within a chiral pocket to control the stereochemical outcome of the cyclization.
An exemplary application is the intramolecular oxy-Michael addition, a robust method for forming the chroman ring.[8]
Caption: Bifunctional organocatalysis workflow.
Key Methodologies and Performance
A. Oxa-Michael–Michael Cascade Reactions: This powerful strategy constructs highly substituted chromans with excellent stereocontrol. A bifunctional thiourea organocatalyst can promote a cascade reaction between a 2-hydroxy-β,γ-unsaturated-α-ketoester and a nitroalkene.[6][9] The catalyst orchestrates the initial oxa-Michael addition followed by a Michael addition of the resulting enolate to the nitroalkene, creating multiple stereocenters in a single operation.
B. Domino Michael/Hemiacetalization Reactions: Functionalized chromanes can be synthesized via a domino reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts self-assembled from cinchona alkaloid derivatives and amino acids.[10][11] This approach yields products with high diastereo- and enantioselectivity.
| Catalyst Type | Reaction | Substrate Scope | Yield (%) | ee (%) | Reference |
| Bifunctional Thiourea | Oxa-Michael–Michael Cascade | Hydroxy-ketoesters & Nitroalkenes | Up to 95 | >99 | [6][9] |
| Cinchona-Squaramide | Michael/Cyclization | Malononitrile & Dienones | Up to 99 | Up to 98 | [12] |
| Diphenylprolinol Ether | Oxo-Michael-IED/HDA | Hydroxyaryl-enoates & Enals | Up to 96 | >99 | [13] |
Representative Protocol: Bifunctional Thiourea-Catalyzed Oxa-Michael-Michael Cascade
This protocol is adapted from the work of Singh and coworkers.[6][9]
-
Reaction Setup: To a dry reaction vial under an inert atmosphere, add the 2-hydroxy-β,γ-unsaturated-α-ketoester (0.1 mmol, 1.0 equiv) and the bifunctional thiourea catalyst (10 mol%).
-
Solvent Addition: Add the specified solvent (e.g., toluene, 1.0 mL).
-
Reactant Addition: Add the trans-nitroalkene (0.12 mmol, 1.2 equiv) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., 50 °C) for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Analysis: Determine the diastereomeric ratio by ¹H NMR of the crude product and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.[9]
Transition-Metal Catalysis: Harnessing d-Orbital Reactivity
Transition metals offer a distinct set of catalytic cycles for asymmetric synthesis, often involving the activation of substrates through coordination to the metal center.[1] For chroman amine synthesis, methods like asymmetric hydrogenation and reductive cyclization are particularly powerful.[14][15]
Catalytic Asymmetric Hydrogenation (CAH)
CAH is one of the most efficient and atom-economical methods for creating stereocenters.[14] In the context of chroman amines, this typically involves the hydrogenation of a pre-formed enamine or imine precursor. The choice of the chiral ligand, which coordinates to the metal (commonly Rh, Ru, Ir, or Pd), is critical for inducing enantioselectivity.
Nickel-Catalyzed Reductive Cyclization
A notable strategy involves the nickel-catalyzed reductive cyclization of substrates containing both an alkyne and a carbonyl group (alkynones).[1] A chiral phosphine ligand, such as (R)-AntPhos, in combination with a nickel source, catalyzes the intramolecular cyclization using a silane as the reducing agent. This method provides access to chromans bearing chiral tertiary allylic alcohols with excellent yields and enantioselectivities.
Caption: Catalytic cycle for Ni-catalyzed cyclization.
| Metal/Ligand | Reaction | Key Precursor | Yield (%) | ee (%) | Reference |
| Ni(cod)₂ / (R)-AntPhos | Reductive Cyclization | Aryl chained alkynones | Up to 99 | Up to 99 | [1] |
| Rh(I) / Chiral Diene | Asymmetric Hydrogenation | Enamines | High | >95 | [16] |
| Pd(OAc)₂ / Ligand | C-H Arylative Cyclization | Allylic Alcohols | High | (Racemic) | [1] |
| Cu(I) / StackPhos | Alkynylation of Chromones | Chromones | High | ≤97 | [17] |
Representative Protocol: Nickel-Catalyzed Enantioselective Reductive Cyclization
This protocol is based on the methodology for synthesizing chiral chromans with quaternary allylic siloxanes.[1][18]
-
Catalyst Preparation: In a dried Schlenk tube under a nitrogen atmosphere, add Ni(cod)₂ (7.5 mol%) and the chiral phosphine ligand (e.g., (R)-AntPhos, 7.5 mol%).
-
Solvent and Additive: Add the solvent mixture (e.g., THF/dioxane, 1:2, 0.5 mL) and stir at room temperature for 30 minutes.
-
Reaction Cooling: Cool the mixture to the optimized temperature (e.g., -5 °C).
-
Substrate Addition: Add the aryl chained alkynone substrate (0.1 mmol, 1.0 equiv).
-
Reductant Addition: Add the reducing agent (e.g., triethylsilane, Et₃SiH, 0.3 mmol, 3.0 equiv) dropwise.
-
Reaction Execution: Stir the reaction at -5 °C for 48 hours, monitoring by TLC.
-
Quenching and Purification: Upon completion, quench the reaction and purify the product by column chromatography on silica gel.
Biocatalysis: Harnessing Nature's Catalysts
Biocatalysis offers an environmentally benign and often highly selective route to chiral amines.[19] Enzymes operate under mild aqueous conditions and can exhibit exquisite enantio- and regioselectivity that is difficult to match with small-molecule catalysts. For the synthesis of chiral chroman amines, transaminases (TAs) and imine reductases (IREDs) are the most relevant enzyme classes.[20][21]
The Power of Transaminases and Imine Reductases
-
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone acceptor. To synthesize a chroman amine, one would start with the corresponding chroman ketone. The enzyme's active site provides a chiral environment that ensures the amino group is delivered to one face of the ketone, producing a single enantiomer of the amine.[16][20]
-
Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of imines and enamines to the corresponding amines, using a cofactor like NADH or NADPH as the hydride source. This is a key step in reductive amination, where a ketone and an amine source react in the presence of the enzyme to form the chiral amine directly.[19][21]
The development of these biocatalytic processes often involves enzyme engineering and directed evolution to create variants with high activity and selectivity towards non-natural substrates like chromanones.[20]
Caption: General workflow for biocatalytic amination.
Representative Protocol: Transaminase-Mediated Asymmetric Synthesis
This generalized protocol is based on established procedures for the biocatalytic synthesis of chiral amines.[16][20]
-
Buffer Preparation: Prepare a suitable buffer solution (e.g., potassium phosphate buffer, 100 mM, pH 7.5).
-
Reaction Mixture: In a reaction vessel, combine the chromanone substrate (e.g., 50 mM), the amine donor (e.g., isopropylamine, 1.0 M), and pyridoxal 5'-phosphate (PLP) cofactor (1 mM).
-
Enzyme Addition: Add the purified transaminase enzyme (as a lyophilizate or solution) to the reaction mixture.
-
Reaction Conditions: Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours. The acetone byproduct from isopropylamine can be removed (e.g., by vacuum) to drive the equilibrium.
-
Monitoring: Monitor the conversion and enantiomeric excess by taking aliquots and analyzing them via chiral chromatography (GC or HPLC).
-
Workup: Once the reaction reaches completion, stop the reaction by adding a quenching agent or by centrifugation to remove the enzyme.
-
Extraction and Purification: Extract the product from the aqueous layer using an organic solvent (e.g., ethyl acetate) and purify as necessary.
Conclusion and Future Outlook
The enantioselective synthesis of chroman amines has matured significantly, with robust methodologies now available across the domains of organocatalysis, transition-metal catalysis, and biocatalysis. The choice of strategy depends on the specific target molecule, required scale, and available resources.
-
Organocatalysis offers mild, metal-free conditions and excels in constructing complex, multi-substituted chromans through cascade reactions.
-
Transition-metal catalysis provides high efficiency and turnover numbers, making it suitable for large-scale synthesis, particularly through powerful C-H activation and reductive coupling strategies.
-
Biocatalysis represents the pinnacle of green chemistry, offering unparalleled selectivity under environmentally benign conditions, a direction of immense interest for pharmaceutical manufacturing.
Future research will likely focus on the integration of these fields, such as chemo-enzymatic cascades, and the development of novel catalytic systems that offer even broader substrate scope and higher efficiency, further empowering the discovery and development of next-generation therapeutics based on the chiral chroman amine scaffold.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric Michael addition/intramolecular cyclization catalyzed by bifunctional tertiary amine-squaramides: construction of chiral 2-amino-4H-chromene-3-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis of chiral amines using redox biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols for the Comprehensive Analysis of 8-(tert-Butyl)chroman-4-amine
Foreword for the Researcher
8-(tert-Butyl)chroman-4-amine is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development. Its robust analytical characterization is not merely a procedural step but the very foundation upon which its utility is built. Ensuring the identity, purity, strength, and enantiomeric integrity of such a molecule is paramount for reproducible research and is a strict requirement in regulated pharmaceutical development.[1][2]
This document serves as a comprehensive guide, moving beyond simple procedural lists to explain the underlying scientific principles and rationale behind the analytical choices. It is designed for researchers, analytical scientists, and drug development professionals who require reliable, validated methods for the complete characterization of this compound. The protocols herein are designed to be self-validating systems, providing the accuracy and reliability necessary for confident decision-making in a scientific setting.[3]
High-Performance Liquid Chromatography (HPLC): Purity Assay and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[4] The method described here utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Expertise & Rationale: The "Why" Behind the Method
-
Column Choice (C18): A C18 (octadecylsilane) column is selected as the stationary phase due to its versatile hydrophobicity, which provides excellent retention and separation for the moderately nonpolar chroman ring system.
-
Mobile Phase Acidity: The primary amine functional group in the analyte is basic. Without an acidic modifier in the mobile phase, it would interact strongly with residual acidic silanols on the silica support, leading to poor peak shape (tailing). The addition of 0.1% formic acid protonates the amine, ensuring a single ionic state and minimizing these undesirable interactions, resulting in sharp, symmetrical peaks.
-
Detector Selection (UV-Vis): The fused aromatic ring of the chroman structure contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is ideal, allowing for the simultaneous acquisition of spectra across a range of wavelengths. This not only allows for quantification at the wavelength of maximum absorbance (λ-max) for optimal sensitivity but also aids in peak purity assessment by comparing spectra across a single peak.
Workflow for HPLC Purity Analysis
Caption: HPLC workflow from preparation to data analysis.
Protocol 1: HPLC Purity and Assay Determination
Instrumentation & Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), and Deionized Water.
-
This compound reference standard and sample.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (50:50 v/v) containing 0.1% Formic Acid. Filter and degas the solution.
-
Diluent Preparation: Use the mobile phase as the diluent.
-
Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent to achieve a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: Monitor at 220 nm.
-
Run Time: 20 minutes or until all impurity peaks have eluted.
-
-
Data Analysis:
-
Purity: Calculate the purity using the area percent normalization method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Assay: Calculate the assay against the reference standard using the formula: Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard.
-
Typical HPLC Method Validation Parameters
| Parameter | Test for Purity/Impurities | Test for Assay |
|---|---|---|
| Specificity | Required | Required |
| Linearity | Required | Required |
| Range | Required | Required |
| Accuracy | Required | Required |
| Precision | Required | Required |
| Limit of Quantitation (LOQ) | Required | Not Required |
| Limit of Detection (LOD) | Required | Not Required |
| Robustness | Required | Required |
This table is based on ICH Q2(R1) guidelines for the validation of analytical procedures.[5]
Chiral HPLC: Determination of Enantiomeric Purity
As a chiral molecule, the biological activity of this compound can be stereospecific. Therefore, quantifying the enantiomeric excess (e.e.) is critical. Chiral HPLC, which uses a chiral stationary phase (CSP), is the most reliable method for this purpose.[6][7]
Expertise & Rationale: The "Why" Behind the Method
-
Column Choice (Polysaccharide-based CSP): Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are exceptionally versatile and have demonstrated broad success in separating the enantiomers of chiral amines.[8][9] They create chiral cavities and surfaces where enantiomers can interact differently through a combination of hydrogen bonding, π-π interactions, and steric hindrance, leading to different retention times.
-
Mobile Phase (Normal Phase): A normal-phase mobile phase, typically a mixture of an alkane (like heptane or hexane) and an alcohol (like isopropanol or ethanol), is often the first choice for separating amines on polysaccharide CSPs. This solvent system promotes the hydrogen bonding interactions between the analyte's amine group and the carbamate groups on the CSP, which are often key to achieving separation.
Workflow for Chiral HPLC Analysis
Caption: Chiral HPLC workflow for enantiomeric purity.
Protocol 2: Chiral HPLC Separation
Instrumentation & Materials:
-
HPLC system with isocratic pump, autosampler, and UV detector.
-
Chiral stationary phase column (e.g., Chiralpak® IA or similar amylose-based CSP).
-
n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade), Diethylamine (DEA, for peak shape).
-
Racemic and enantiomerically enriched samples of this compound.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane:Isopropanol (90:10 v/v). For improved peak shape, add 0.1% Diethylamine. Filter and degas.
-
Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in the mobile phase.
-
System Suitability: First, inject a sample of the racemic material to confirm the separation of the two enantiomers and determine their retention times.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 220 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired enantiomer and the undesired enantiomer.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Volatile Impurity Identification
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, it is particularly useful for identifying potential process impurities or residual solvents that are not amenable to HPLC analysis.
Expertise & Rationale: The "Why" Behind the Method
-
Derivatization Requirement: Primary amines often exhibit poor chromatographic behavior in GC due to their polarity and tendency to adsorb onto active sites in the GC system, causing peak tailing.[10] Derivatization, for instance with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar -NH₂ group into a less polar and more volatile -N(Si(CH₃)₃)₂ group, drastically improving peak shape and thermal stability.
-
Column Choice (DB-5MS): A low-polarity 5% phenyl / 95% dimethylpolysiloxane column (e.g., DB-5MS or equivalent) is an excellent general-purpose column for separating a wide range of derivatized compounds based on their boiling points and polarity.[11][12]
-
MS Detection: Mass spectrometry provides definitive identification. Electron Ionization (EI) generates reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) to identify unknown impurities.
Protocol 3: GC-MS Analysis of Volatile Impurities
Instrumentation & Materials:
-
GC-MS system with a capillary column inlet.
-
DB-5MS column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Helium (carrier gas), Dichloromethane (GC grade), Pyridine, BSTFA with 1% TMCS.
-
Sample of this compound.
Procedure:
-
Sample Preparation & Derivatization: a. Accurately weigh ~1 mg of the sample into a GC vial. b. Add 500 µL of Dichloromethane and 100 µL of Pyridine. c. Add 100 µL of BSTFA (+1% TMCS). d. Cap the vial tightly and heat at 70 °C for 30 minutes. e. Cool to room temperature before analysis.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: 1 µL, Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temp 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
Transfer Line Temp: 280 °C
-
MS Ion Source Temp: 230 °C
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-550.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Examine the mass spectrum of the main peak to confirm the derivatized analyte.
-
For impurity peaks, perform a library search (e.g., NIST) to tentatively identify the structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy is an unparalleled tool for the unambiguous confirmation of a molecule's chemical structure. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
Expertise & Rationale: The "Why" Behind the Method
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The 8-(tert-Butyl) group provides a highly characteristic, intense singlet signal around 1.3-1.4 ppm, serving as an excellent internal landmark for the structure.[13][14] The distinct aromatic protons and the aliphatic protons of the chroman ring will have predictable chemical shifts and splitting patterns.
-
¹³C NMR: Complements the proton data by showing all unique carbon atoms in the molecule, including quaternary carbons that are invisible in ¹H NMR.
-
Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and has a simple, single-peak solvent signal.
Structural Features and Expected NMR Signals
Caption: Correlation of structural motifs to ¹H NMR signals.
Protocol 4: NMR Structural Confirmation
Instrumentation & Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS).
-
Sample of this compound.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ containing TMS in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
This will require a larger number of scans due to the low natural abundance of ¹³C.
-
-
Data Processing and Interpretation:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign signals to the corresponding protons in the structure.
-
Assign the peaks in the ¹³C spectrum based on expected chemical shifts.
-
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. wjarr.com [wjarr.com]
- 4. benchchem.com [benchchem.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. mdpi.com [mdpi.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
Application Notes & Protocols: Asymmetric Synthesis of Chiral Amines Using tert-Butanesulfinamide
Introduction: The Central Role of Chiral Amines and the Power of the Ellman Auxiliary
Chiral amines are fundamental structural motifs found in a vast array of biologically active molecules, including over 80% of all drugs and drug candidates.[1][2] Their precise three-dimensional arrangement is often critical for therapeutic efficacy, making their stereocontrolled synthesis a cornerstone of modern pharmaceutical and agrochemical research.[3][4] Among the myriad of methods developed, the use of enantiopure tert-butanesulfinamide, often referred to as the "Ellman auxiliary," has emerged as a gold standard for its reliability, broad applicability, and operational simplicity.[1][5]
Developed by Jonathan A. Ellman and his coworkers, this methodology provides a practical and highly diastereoselective route to a wide variety of chiral primary amines.[6] The overall strategy is elegantly straightforward and typically involves three key transformations:
-
Condensation: A prochiral aldehyde or ketone is condensed with an enantiopure tert-butanesulfinamide ((R)- or (S)-TBSA) to form a chiral N-tert-butanesulfinyl imine (sulfinylimine).
-
Diastereoselective Addition: A nucleophile (e.g., an organometallic reagent) or a reducing agent is added to the C=N bond of the sulfinylimine. The chiral sulfinyl group on the nitrogen atom effectively directs the approach of the incoming group, leading to the formation of one diastereomer in high excess.
-
Deprotection: The tert-butanesulfinyl auxiliary is cleaved under mild acidic conditions to liberate the desired enantiopure primary amine, often as a stable hydrochloride salt.[2][3]
This guide provides a detailed examination of the underlying principles, step-by-step experimental protocols, and field-proven insights for employing this powerful technology in a research and development setting.
Core Principles and Mechanistic Rationale
The remarkable success of tert-butanesulfinamide as a chiral auxiliary stems from the unique properties of the tert-butanesulfinyl group.[6]
-
Activation: The electron-withdrawing nature of the sulfinyl group activates the imine's C=N bond, making it more electrophilic and susceptible to nucleophilic attack.[7][8]
-
Stereochemical Control: The bulky tert-butyl group and the lone pair of electrons on the sulfinyl oxygen create a highly defined steric and electronic environment. For many organometallic additions, particularly with Grignard reagents in non-coordinating solvents, the reaction proceeds through a rigid, six-membered Zimmerman-Traxler-type transition state.[9] The magnesium cation is believed to chelate to both the sulfinyl oxygen and the imine nitrogen. To minimize steric hindrance, the bulky tert-butyl group and the larger substituent on the imine carbon orient themselves in pseudo-equatorial positions, forcing the nucleophile to attack from a specific face of the imine.[7][10]
References
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Application Note: A Framework for the Functional Characterization of 8-(tert-Butyl)chroman-4-amine in Cell-Based Assays
Abstract
The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3] Derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents, among other therapeutic applications.[1][4][5] This document presents a strategic guide for researchers, scientists, and drug development professionals on how to approach the functional characterization of 8-(tert-Butyl)chroman-4-amine, a novel derivative with uncharacterized biological activity. We provide a series of validated, step-by-step protocols for cell-based assays designed to elucidate its mechanism of action, beginning with an assessment of its general cellular health impact and proceeding to a screening cascade focused on G Protein-Coupled Receptors (GPCRs)—a high-value target class frequently modulated by small molecules containing amine functionalities.
Introduction: The Rationale for a Structured Assay Cascade
This compound is a synthetic derivative of the chroman class of heterocyclic compounds. While the broader chroman family has been explored for various biological activities, the specific functional profile of this molecule remains undefined.[6][7][8] A systematic and logical screening approach is therefore essential to identify its cellular targets and potential therapeutic utility.
This guide is structured to provide a robust framework for this characterization process. The initial and most critical step in evaluating any novel compound is to determine the concentration range that is non-toxic to cells, ensuring that subsequent functional observations are not artifacts of cellular stress or death. Following this, we propose a primary screening cascade targeting GPCRs. GPCRs represent one of the largest families of drug targets, mediating a vast array of physiological responses through complex signaling pathways.[9][10] The presence of a primary amine in the structure of this compound makes it a plausible candidate for interaction with these receptors.
The protocols herein are designed as self-validating systems, incorporating appropriate controls and providing a clear rationale for each experimental step. This approach allows for the unambiguous determination of the compound's activity profile, including its potency, efficacy, and potential for biased signaling—a critical consideration in modern GPCR drug discovery.[11][12]
Initial Characterization: Compound Handling and Cytotoxicity Profiling
Rationale: Before functional assessment, two prerequisites must be met: the compound must be solubilized in a vehicle compatible with cell culture, and its cytotoxic profile must be established. Dimethyl sulfoxide (DMSO) is the standard solvent for most small molecules; however, its final concentration in assays must be carefully controlled (typically ≤0.5%) to avoid solvent-induced artifacts. The cytotoxicity assay establishes a "working window" of concentrations for the compound, below the threshold that induces cell death.
Protocol 1: Preparation of Stock Solutions
-
Compound Information:
-
Name: this compound
-
Molecular Formula: C₁₃H₁₉NO
-
Molecular Weight: 205.30 g/mol
-
-
Preparation of 10 mM Stock:
-
Accurately weigh 2.05 mg of this compound.
-
Add 1.0 mL of 100% cell culture-grade DMSO.
-
Vortex thoroughly until the compound is fully dissolved.
-
Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Cell Viability Assay (e.g., using Resazurin)
-
Cell Seeding: Plate a cell line relevant to your research (e.g., HEK293, CHO) in a 96-well clear-bottom black plate at a density of 10,000-20,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Dilution: Prepare a serial dilution of this compound in assay medium (e.g., serum-free medium) at 2x the final desired concentrations. A typical starting range is from 100 µM down to 10 nM.
-
Treatment: Add 100 µL of the 2x compound dilutions to the cells. Include "vehicle control" wells (containing the same final concentration of DMSO as the highest compound concentration) and "no-cell" wells for background subtraction.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Resazurin Addition: Add 20 µL of a 0.15 mg/mL Resazurin sodium salt solution to each well. Incubate for 2-4 hours, protected from light.
-
Measurement: Read the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the average background fluorescence (no-cell wells) from all other wells.
-
Normalize the data by setting the average fluorescence of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to determine the CC₅₀ (Concentration of 50% Cytotoxicity). Functional assays should be conducted at concentrations well below the CC₅₀.
-
Primary Functional Screening: The GPCR Cascade
Rationale: GPCRs signal through various downstream pathways upon activation. The three most common and readily assayable pathways are Gαq (leading to calcium mobilization), Gαs/Gαi (modulating cAMP levels), and β-arrestin recruitment (involved in desensitization and G protein-independent signaling).[10][13] By screening against these three fundamental pathways, we can rapidly identify if this compound has activity at a GPCR and gain initial insights into its signaling preference.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rjptonline.org [rjptonline.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: 8-(tert-Butyl)chroman-4-amine as a Putative Molecular Probe for Target Engagement Studies
Disclaimer: Extensive literature searches did not yield specific published data for 8-(tert-Butyl)chroman-4-amine used as a molecular probe. The following application notes and protocols are provided as a representative and hypothetical guide based on the compound's structural features and established biochemical and biophysical principles.[1] The primary hypothesis is that the prominent tert-butyl group can serve as a highly sensitive reporter for Nuclear Magnetic Resonance (NMR) spectroscopy, making this compound a potential tool for fragment-based screening and target engagement studies.[2] All experimental details and expected outcomes are theoretical and must be rigorously optimized and validated for any specific biological system.
Introduction: Rationale and Proposed Mechanism of Action
This compound is a heterocyclic compound featuring a chroman scaffold, a common motif in bioactive molecules, and a strategically positioned tert-butyl group. While the chroman-amine core may confer affinity for various biological targets, it is the tert-butyl moiety that suggests its utility as a specialized molecular probe.
The tert-butyl group, with its nine equivalent protons, gives rise to an exceptionally sharp and intense singlet in a proton (¹H) NMR spectrum. This signal acts as a sensitive reporter. When the probe is in a free, unbound state in solution, the tert-butyl group tumbles rapidly, resulting in a narrow NMR resonance. Upon binding to a large macromolecule, such as a protein, the tumbling rate of the probe dramatically decreases. This change in the local magnetic environment and molecular motion typically leads to significant line broadening of the tert-butyl signal, effectively making it "disappear" from the spectrum at a given concentration. This phenomenon provides a direct and powerful method for detecting and quantifying binding events.[2]
This guide outlines hypothetical protocols for leveraging this principle to assess the binding of this compound to a target protein using NMR spectroscopy and for validating this engagement within a cellular context using an orthogonal method.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO | [3] |
| Molecular Weight | 205.30 g/mol | [3] |
| CAS Number (racemate) | 1221444-51-4 (for R-enantiomer) | [3][4] |
| Appearance | Varies (typically solid) | [5] |
Principle of Target Engagement Detection via NMR
The core application of this compound as a molecular probe is for hit validation and target engagement studies. The experiment involves monitoring the ¹H NMR spectrum of the probe in the presence and absence of a putative target protein.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. (R)-8-tert-butylchroman-4-amine | 1221444-51-4 [chemicalbook.com]
- 5. (R)-8-tert-butylchroman-4-amine CAS#: 1221444-51-4 [chemicalbook.com]
Application Notes & Protocols: The Chroman Scaffold in Modern Medicinal Chemistry
Introduction: The Chroman Scaffold as a Privileged Structure
The chroman (3,4-dihydro-2H-1-benzopyran) framework, a heterocyclic motif featuring a benzene ring fused to a dihydropyran ring, is a cornerstone of medicinal chemistry.[1] This structural unit is prevalent in a multitude of natural products, including flavonoids, isoflavonoids, and tocopherols (Vitamin E), which are known for their diverse biological activities.[1][2] In drug discovery, the chroman ring is considered a "privileged scaffold" because its derivatives are capable of binding to a wide range of biological targets with high affinity, leading to a broad spectrum of pharmacological effects.[3][4][5][6]
The versatility of the chroman core, especially its oxidized form, chroman-4-one, makes it a critical intermediate for synthesizing a vast library of bioactive molecules.[1][2] The subtle structural difference between chroman-4-ones and the related chromones (which possess a C2-C3 double bond) can result in significant variations in biological activity, opening up a rich field for therapeutic exploration.[1][2] Consequently, chroman derivatives have been extensively developed as anticancer, anti-inflammatory, antioxidant, and neuroprotective agents.[1][4] This guide provides an in-depth overview of the key applications, underlying mechanisms, and essential protocols for researchers working with this remarkable scaffold.
Therapeutic Application I: Anticancer Activity
Chroman derivatives have emerged as a highly promising class of anticancer agents. Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key oncogenic signaling pathways.[5][7][8]
Mechanism of Action: Multi-Target Inhibition
The anticancer efficacy of chroman derivatives often stems from their ability to interact with multiple cellular targets. For instance, certain chroman-4-one derivatives have been shown to act as potent and selective inhibitors of Sirtuin 2 (SIRT2), a deacetylating enzyme implicated in cell cycle regulation and tumorigenesis.[9][10][11] Inhibition of SIRT2 can lead to the hyperacetylation of proteins like α-tubulin, disrupting microtubule dynamics and inducing cell cycle arrest.[1] Other derivatives have demonstrated the ability to induce apoptosis by activating caspase cascades or to interfere with tumor vasculature.[7][8] Thiochromanone derivatives, where the oxygen atom in the pyran ring is replaced by sulfur, have also exhibited significant anticancer activity, in some cases superior to their oxygen-containing counterparts.[12][13]
Caption: SIRT2 inhibition by a chroman derivative enhances tubulin acetylation, leading to apoptosis.
Quantitative Data: Anticancer Potency
The following table summarizes the cytotoxic activity of selected chroman derivatives against various human cancer cell lines. Lower GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values indicate higher potency.
| Compound ID/Name | Cancer Cell Line | Activity (µM) | Reference |
| Compound 6i | MCF-7 (Breast) | GI₅₀: 34.7 | [8][14] |
| Chromene Derivative 2 | HT-29 (Colon) | IC₅₀: < Doxorubicin | [15] |
| Chromene Derivative 5 | HepG-2 (Liver) | IC₅₀: < Doxorubicin | [15] |
| Amidochroman 14 | Endothelial Cells (ICAM-1) | Potent Inhibition | [16] |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 Enzyme | IC₅₀: 1.5 | [9] |
| HHC (a chroman derivative) | A2058 (Melanoma) | IC₅₀: 0.34 | [8] |
| Aminoimino derivative 181 | MCF-7 (Breast) | IC₅₀: 0.45 µg/mL | [7] |
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details a standard procedure for evaluating the anticancer activity of chroman derivatives by measuring their effect on cancer cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Chroman derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette, CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency. Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Causality Insight: Optimal seeding density is crucial. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the chroman derivative in complete growth medium from the stock solution. A typical final concentration range is 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no-treatment control" (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C.
-
Causality Insight: During this incubation, only viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Therapeutic Application II: Anti-Inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Chroman derivatives have demonstrated significant anti-inflammatory properties, often by modulating critical inflammatory signaling pathways.[16][17][18]
Mechanism of Action: Inhibition of Pro-Inflammatory Mediators
A primary mechanism for the anti-inflammatory effect of chroman derivatives is the inhibition of pro-inflammatory cytokine production.[18][19] For example, certain 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells.[17] This suppression is often achieved by inhibiting upstream signaling pathways, such as the Toll-like receptor 4 (TLR4)/MAPK pathway.[17] Other derivatives inhibit the expression of intercellular adhesion molecule 1 (ICAM-1), a key protein involved in the recruitment of immune cells to sites of inflammation.[16]
Therapeutic Application III: Neuroprotective Effects
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Chroman derivatives have shown considerable promise as neuroprotective agents by combating oxidative stress and excitotoxicity.[20][21][22][23]
Mechanism of Action: Antioxidant and Signaling Modulation
The neuroprotective activity of many chroman derivatives is linked to their antioxidant capacity, which is inherent to the chroman ring, a core structure of the potent antioxidant Vitamin E.[2] They can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.[24] Beyond direct antioxidant effects, some derivatives exert neuroprotection by modulating specific signaling pathways. For instance, the chromene derivative BL-M has been shown to protect against NMDA-induced excitotoxicity by enhancing the ERK-mediated phosphorylation of CREB, a key transcription factor for neuronal survival, an effect not seen with the standard drug memantine.[24] Furthermore, chromone derivatives have been found to improve mitochondrial function and reduce neuroinflammation in experimental models of Alzheimer's disease.[21]
General Protocol: Synthesis of a Chroman-4-one Derivative
This section provides a representative protocol for the synthesis of chroman-4-one derivatives, which are common precursors for more complex structures.[2][9][10]
Principle: This protocol utilizes a microwave-assisted, base-mediated aldol condensation reaction between a substituted 2'-hydroxyacetophenone and an aldehyde. Microwave irradiation provides rapid and uniform heating, often leading to higher yields and shorter reaction times compared to conventional heating.
Materials:
-
Substituted 2'-hydroxyacetophenone (1.0 mmol)
-
Aromatic aldehyde (1.2 mmol)
-
Potassium hydroxide (KOH) or another suitable base
-
Ethanol or another suitable solvent
-
Microwave reactor
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation:
-
In a 10 mL microwave reaction vial, dissolve the 2'-hydroxyacetophenone (1.0 mmol) and the aromatic aldehyde (1.2 mmol) in 3-5 mL of ethanol.
-
Add a catalytic amount of a base, such as powdered KOH.
-
Causality Insight: The base deprotonates the hydroxyl group of the acetophenone, initiating the reaction cascade. The aldehyde acts as the electrophile. The slight excess of aldehyde ensures the complete consumption of the limiting acetophenone.
-
-
Microwave Irradiation:
-
Seal the reaction vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120°C) for 10-30 minutes.
-
Causality Insight: Microwave energy efficiently overcomes the activation energy barrier for both the initial chalcone formation and the subsequent intramolecular cyclization to the chroman-4-one ring.
-
-
Reaction Monitoring and Workup:
-
After cooling, monitor the reaction's completion using TLC.
-
Once complete, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Pour the mixture into ice-water. The product will often precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
-
Purification and Characterization:
-
If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.[14]
-
Caption: A typical workflow for the discovery and development of chroman-based therapeutics.
Conclusion
The chroman scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its prevalence in nature and the relative ease of its synthetic modification allow for the creation of large, diverse libraries of compounds for drug screening.[25] The demonstrated efficacy of chroman derivatives in critical therapeutic areas such as oncology, inflammation, and neurodegeneration ensures that they will remain a focus of intensive research and development for the foreseeable future. The protocols and data presented here serve as a foundational guide for scientists aiming to explore and harness the therapeutic potential of this privileged chemical structure.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 4. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]
- 5. Chromones: Privileged scaffold in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 14. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines | Bentham Science [benthamscience.com]
- 16. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
- 19. researchgate.net [researchgate.net]
- 20. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chroman-like cyclic prenylflavonoids promote neuronal differentiation and neurite outgrowth and are neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
Application Note & Protocol: N-Alkylation of 8-(tert-Butyl)chroman-4-amine
Abstract
This document provides a comprehensive technical guide for the N-alkylation of 8-(tert-Butyl)chroman-4-amine, a key transformation for generating derivatives with significant potential in medicinal chemistry and drug discovery. We present a detailed, field-proven protocol based on one-pot reductive amination, a method prized for its efficiency, high yield, and broad functional group tolerance.[1][2] An alternative protocol for direct alkylation is also discussed. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, step-by-step procedures, data interpretation, and troubleshooting.
Introduction: Significance of N-Alkylated Chroman Amines
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Specifically, 4-aminochroman derivatives are critical pharmacophores. The secondary or tertiary amine functionality resulting from N-alkylation is pivotal for modulating the physicochemical properties of these molecules, including lipophilicity, basicity (pKa), and hydrogen bonding capacity. These modifications directly influence a compound's pharmacokinetic profile—affecting its absorption, distribution, metabolism, and excretion (ADME)—and its pharmacodynamic interactions with biological targets.
The N-alkylation of this compound serves as a gateway to creating diverse chemical libraries for screening and lead optimization. The choice of the alkylating agent allows for the systematic introduction of various side chains, from simple alkyl groups to more complex functionalized moieties, enabling the fine-tuning of a molecule's biological activity.
Theoretical Background & Method Selection
The formation of a new carbon-nitrogen bond at the primary amine of this compound can be achieved through several synthetic strategies. The two most practical and common methods are reductive amination and direct alkylation with alkyl halides.
Reductive Amination: The Preferred Method
Reductive amination is a cornerstone of amine synthesis, celebrated for its efficiency and selectivity.[1][4] The process involves two key steps that are typically performed in a single pot:
-
Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form an imine (or iminium ion) intermediate. This reaction is reversible and often catalyzed by mild acid.[5]
-
In Situ Reduction: A selective reducing agent, added to the same pot, reduces the imine intermediate to the corresponding secondary amine.
Why it's the best choice:
-
High Selectivity: Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) are chemoselective, meaning they reduce the iminium ion much faster than the starting aldehyde or ketone.[1][6] This minimizes the formation of alcohol byproducts, a common issue with harsher reagents like sodium borohydride (NaBH₄).[7]
-
Avoidance of Over-Alkylation: Unlike direct alkylation, the product secondary amine is generally less reactive towards the aldehyde than the starting primary amine, significantly reducing the formation of tertiary amine byproducts.
-
Broad Substrate Scope: The method is compatible with a wide variety of aldehydes and ketones, allowing for extensive diversification.[8]
Direct Alkylation with Alkyl Halides
Direct alkylation involves the reaction of the amine, a nucleophile, with an electrophilic alkyl halide (e.g., R-Br, R-I) in an SN2 reaction.[9] A base is required to neutralize the hydrogen halide (HX) produced.
Challenges and Considerations:
-
Over-Alkylation: The major drawback of this method is the potential for polyalkylation.[10] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a competitive reaction that forms a tertiary amine and even a quaternary ammonium salt.[10][11] Controlling mono-alkylation can be challenging and often requires careful control of stoichiometry and reaction conditions.[12]
-
Reagent Reactivity: This method is generally limited to reactive alkylating agents like primary alkyl halides.
Primary Protocol: N-Alkylation via One-Pot Reductive Amination
This protocol details the synthesis of an N-alkylated derivative of this compound using a representative aldehyde and sodium triacetoxyborohydride (STAB).
Reaction Scheme & Mechanism
Materials & Reagents
| Reagent | Formula | Purity | Supplier Example | Notes |
| This compound | C₁₃H₁₉NO | >98% | Sigma-Aldrich | Starting material. |
| Aldehyde/Ketone | R-CHO / R-CO-R' | >98% | Various | Alkylating partner (e.g., isobutyraldehyde). |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | >95% | Sigma-Aldrich | Mild and selective reducing agent. Moisture sensitive.[4][7] |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | Anhydrous | Fisher Scientific | Preferred reaction solvent.[6] THF or DCM can also be used.[7] |
| Acetic Acid (optional) | CH₃COOH | Glacial | VWR | Catalyst for less reactive carbonyls. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | N/A | Lab Prepared | For aqueous work-up. |
| Dichloromethane (DCM) | CH₂Cl₂ | ACS Grade | Fisher Scientific | For extraction. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | ACS Grade | VWR | Drying agent. |
| Silica Gel | SiO₂ | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Solvent & Reagent Addition: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Add the desired aldehyde or ketone (1.1 eq.).[2]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. For slow or challenging reactions (especially with ketones), a catalytic amount of glacial acetic acid (0.1 eq.) can be added to facilitate imine formation.[6] Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine and the formation of the imine intermediate.
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 10-15 minutes.[2] The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature until completion (typically 4-24 hours). Monitor the disappearance of the imine intermediate by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] Stir vigorously for 20-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (DCM) (3 x volume of aqueous phase).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[2]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-alkylated product.[2] A typical eluent system would be a gradient of ethyl acetate in hexanes.
Workflow Visualization
Data Interpretation & Characterization
Successful N-alkylation can be confirmed using standard analytical techniques:
-
¹H NMR Spectroscopy: Look for the disappearance of the primary amine protons (-NH₂) and the appearance of a new set of signals corresponding to the protons of the newly introduced alkyl group. The proton on the nitrogen (-NH-) of the secondary amine will typically appear as a broad singlet. Protons adjacent to the nitrogen (α-protons) will be shifted downfield.
-
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ in ESI-MS) should correspond to the calculated mass of the desired N-alkylated product.
-
Thin Layer Chromatography (TLC): The product should have a different Rf value compared to the starting amine. Typically, the secondary amine product is less polar than the primary amine starting material.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Reaction | 1. Inefficient imine formation (sterically hindered ketone).2. Deactivated STAB. | 1. Add a catalytic amount of acetic acid. If still no reaction, consider pre-forming the imine with a Dean-Stark apparatus before adding the reducing agent.2. Use a fresh bottle of STAB. |
| Recovery of Starting Amine | Reaction did not go to completion. | Increase reaction time. Gently warm the reaction (e.g., to 40 °C) if substrates are stable. Ensure 1.5 equivalents of STAB were used. |
| Alcohol Byproduct Formation | 1. STAB is not selective enough.2. Used NaBH₄ instead of STAB. | 1. Ensure the reaction is run in an aprotic solvent like DCE or DCM.[4]2. If using NaBH₄, ensure imine formation is complete before adding the reducing agent.[7] |
| Difficult Purification | Product and starting material have similar polarity. | Optimize the chromatography gradient. If separation is still poor, consider derivatizing the crude mixture (e.g., Boc protection) to alter polarity before separation. |
Conclusion
The N-alkylation of this compound is a fundamental transformation for generating novel derivatives for drug discovery. The one-pot reductive amination protocol using sodium triacetoxyborohydride is presented as the most robust and versatile method, offering high yields and excellent chemoselectivity. By following the detailed procedures and considering the expert insights provided in this guide, researchers can confidently and efficiently synthesize a wide array of N-alkylated chroman amines for further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Amine alkylation - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Synthesis and Screening of 8-(tert-Butyl)chroman-4-amine Derivatives
Introduction: The Strategic Design of Novel Chroman-4-amine Scaffolds
The chroman ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous naturally occurring and synthetic bioactive compounds.[1] Its derivatives, particularly chroman-4-amines, have garnered significant attention for their therapeutic potential, notably in the realm of neurodegenerative diseases.[2] These compounds have been investigated as inhibitors of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAOs), all of which are implicated in the pathology of Alzheimer's disease.[2][3] More recently, the chroman scaffold has also been explored for its ability to inhibit Sirtuin 2 (SIRT2), a deacetylase involved in aging-related diseases and cancer.[4]
This application note details a comprehensive workflow for the synthesis and preliminary screening of a focused library of 8-(tert-Butyl)chroman-4-amine derivatives. The strategic incorporation of a tert-butyl group at the 8-position of the chroman ring is a deliberate design choice aimed at modulating the molecule's physicochemical and pharmacokinetic properties. The bulky and lipophilic nature of the tert-butyl group can serve several purposes in drug design:
-
Steric Shielding: It can act as a steric shield, protecting nearby functional groups from metabolic degradation and potentially increasing the compound's half-life.[5]
-
Enhanced Potency: The tert-butyl group can provide a significant potency boost by occupying specific hydrophobic pockets in the target enzyme's active site.[6]
-
Modulation of Physicochemical Properties: It influences properties such as lipophilicity (LogP), which can affect cell membrane permeability and overall bioavailability.[7]
By synthesizing a series of derivatives with varying amine substituents at the 4-position, researchers can systematically explore the structure-activity relationships (SAR) and identify lead compounds for further optimization. This document provides detailed, field-proven protocols for the multi-step synthesis of these target compounds and their subsequent evaluation in two key biological assays: an acetylcholinesterase (AChE) inhibition assay and a SIRT2 inhibitor screening assay.
Synthetic Workflow Overview
The synthesis of this compound derivatives is a multi-step process that begins with the formation of the core chroman-4-one structure, followed by the introduction of the amine functionality via reductive amination. The general workflow is depicted below.
Caption: General synthetic route for this compound derivatives.
Detailed Synthetic Protocols
Protocol 1: Synthesis of 8-(tert-Butyl)chroman-4-one (Intermediate)
This protocol is adapted from general procedures for the synthesis of substituted chroman-4-ones, which often involve a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition.[4]
Rationale: The reaction between an appropriate 2'-hydroxyacetophenone and an aldehyde (in this case, formaldehyde, which can be sourced from paraformaldehyde) in the presence of a base leads to the formation of a chalcone-like intermediate. This intermediate then undergoes a spontaneous intramolecular cyclization to yield the desired chroman-4-one. The use of microwave irradiation can significantly accelerate this reaction.
Materials:
-
2-hydroxy-3-(tert-butyl)acetophenone
-
Paraformaldehyde
-
Diisopropylethylamine (DIPEA)
-
Ethanol (EtOH), absolute
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a 10 mL microwave reaction vial, add 2-hydroxy-3-(tert-butyl)acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and absolute ethanol (0.4 M solution based on the acetophenone).
-
Add diisopropylethylamine (DIPEA) (1.2 eq) to the mixture.
-
Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 160-170 °C for 1 hour with stirring.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Transfer the mixture to a separatory funnel and wash sequentially with 10% NaOH (aq), 1 M HCl (aq), water, and finally brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure 8-(tert-Butyl)chroman-4-one.[8]
Protocol 2: Synthesis of this compound Derivatives via Reductive Amination
This protocol describes the conversion of the chroman-4-one intermediate to a library of chroman-4-amine derivatives using various primary and secondary amines. Reductive amination is a versatile and widely used method for amine synthesis.[9][10]
Rationale: The reaction proceeds in two stages: the formation of an imine or enamine intermediate from the ketone and the amine, followed by its in-situ reduction to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for this transformation, as it can reduce the iminium ion intermediate faster than the starting ketone.[9]
Materials:
-
8-(tert-Butyl)chroman-4-one
-
A selection of primary and secondary amines (e.g., benzylamine, cyclopropylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve 8-(tert-Butyl)chroman-4-one (1.0 eq) in 1,2-dichloroethane (DCE).
-
Add the desired primary or secondary amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired this compound derivative.
Table 1: Representative Library of Synthesized Derivatives
| Compound ID | R¹ | R² | Amine Used | Molecular Formula |
| DA-01 | H | Benzyl | Benzylamine | C₂₀H₂₅NO |
| DA-02 | H | Cyclopropyl | Cyclopropylamine | C₁₆H₂₃NO |
| DA-03 | H | Propargyl | Propargylamine | C₁₆H₂₁NO |
| DA-04 | \multicolumn{2}{ | c | }{Morpholinyl} | Morpholine |
| DA-05 | H | 4-Fluorobenzyl | 4-Fluorobenzylamine | C₂₀H₂₄FNO |
Screening Protocols for Biological Activity
The synthesized library of this compound derivatives can be screened against various biological targets. Below are protocols for two high-priority assays based on the known activities of the chroman scaffold.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Rationale: This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.[2] The enzyme hydrolyzes acetylthiocholine (ATCh) to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB). The rate of color formation is proportional to AChE activity and is measured spectrophotometrically at 412 nm.[2]
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
Test compounds (dissolved in DMSO, then diluted in buffer)
-
Donepezil or Tacrine (positive control inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
AChE Solution: Prepare a working solution of AChE (e.g., 0.2 U/mL) in phosphate buffer.
-
ATCI Solution: Prepare a 15 mM solution of ATCI in deionized water (prepare fresh).
-
DTNB Solution: Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Test Compound Dilutions: Create a serial dilution of each test compound and the positive control in phosphate buffer. Ensure the final DMSO concentration is below 1%.
-
-
Assay Protocol (200 µL final volume):
-
Design a plate map including wells for blank (no enzyme), negative control (100% activity, buffer + DMSO), positive control, and test compounds.
-
To each well, add 20 µL of the appropriate test compound dilution, positive control, or buffer (for negative control).
-
Add 140 µL of phosphate buffer to all wells.
-
Add 10 µL of the DTNB solution to all wells.
-
To initiate the reaction, add 20 µL of the AChE working solution to all wells except the blank (add 20 µL of buffer to the blank).
-
Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbs/min).
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value for each active compound.
-
Protocol 4: SIRT2 Inhibitor Screening Assay (Fluorometric)
Rationale: This assay measures the deacetylase activity of SIRT2 on a fluorogenic substrate. In the presence of NAD⁺, SIRT2 deacetylates the substrate. A developer solution is then added, which cleaves the deacetylated substrate to release a fluorescent group. The fluorescence intensity is inversely proportional to the inhibitory activity of the test compounds.
Caption: Principle of the fluorometric SIRT2 inhibition assay.
Materials:
-
SIRT2 Inhibitor Screening Assay Kit (e.g., from Sigma-Aldrich or Abcam) containing:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate
-
NAD⁺ cofactor
-
Developer solution
-
Assay Buffer
-
Nicotinamide (positive control inhibitor)
-
-
Test compounds (dissolved in a suitable solvent)
-
96-well black microplate, opaque bottom
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. Warm the assay buffer to room temperature. Prepare serial dilutions of test compounds and the positive control.
-
Assay Protocol:
-
Add 5 µL of SIRT2 enzyme to each well of the 96-well plate.
-
Add 45 µL of the diluted test compounds, positive control, or assay buffer (for enzyme control) to the respective wells.
-
Mix well and incubate for 5-10 minutes at 37 °C.
-
Prepare a substrate mix containing the fluorogenic substrate and NAD⁺ in assay buffer according to the kit protocol.
-
Add 40-50 µL of the substrate mix to each well to start the reaction.
-
Incubate at 37 °C for 30-60 minutes.
-
Add the developer solution to each well and incubate for 10-15 minutes at 37 °C, protected from light.
-
Measure the fluorescence intensity at the appropriate wavelengths (e.g., Ex/Em = 395/541 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_enzyme_control)] x 100
-
Determine the IC₅₀ values for active compounds by plotting the percent inhibition against the log of the inhibitor concentration.
-
Conclusion and Future Directions
This application note provides a robust and detailed framework for the synthesis and preliminary biological evaluation of novel this compound derivatives. The described protocols are designed to be adaptable, allowing researchers to generate a diverse library of compounds and screen them against relevant therapeutic targets. The strategic placement of the 8-tert-butyl group offers a promising avenue for developing potent and metabolically stable drug candidates. Future work should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting more in-depth structure-activity relationship studies to optimize the therapeutic potential of this promising chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-(tert-Butyl)chroman-4-amine
Welcome to the technical support center for the synthesis of 8-(tert-Butyl)chroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
I. Overview of the Synthesis
The synthesis of this compound is a multi-step process that is a critical intermediate in various medicinal chemistry programs. The primary route involves the initial synthesis of the 8-(tert-Butyl)chroman-4-one precursor, followed by a reductive amination to yield the target amine. While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity. This guide will dissect these challenges and provide evidence-based strategies for optimization.
Synthetic Pathway Overview
A common synthetic approach is a two-step process:
-
Synthesis of 8-(tert-Butyl)chroman-4-one: This intermediate is typically prepared via methods like the Michael addition of a phenol to an unsaturated nitrile, followed by a Hoeben-Hoesch reaction.[1] Alternative routes may also be employed depending on starting material availability.[2][3]
-
Reductive Amination: The ketone of 8-(tert-Butyl)chroman-4-one is converted to the amine. This is a cornerstone reaction in modern organic synthesis for forming carbon-nitrogen bonds.[4][5]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing a systematic approach to troubleshooting.
Problem 1: Low Yield in the Synthesis of 8-(tert-Butyl)chroman-4-one
Question: My synthesis of 8-(tert-Butyl)chroman-4-one is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of the chroman-4-one precursor can often be attributed to several factors related to the cyclization step.[6] Here is a breakdown of potential issues and their solutions:
-
Inefficient Michael Addition: The initial Michael addition of the substituted phenol is a critical step. Ensure that the base used is appropriate for the specific phenol. Common bases include potassium carbonate. The reaction time can also be a factor, with some protocols requiring extended periods.[1]
-
Suboptimal Hoeben-Hoesch Reaction Conditions: This acid-catalyzed intramolecular cyclization is sensitive to the choice of acid and reaction temperature.
-
Acid Catalyst: A mixture of trifluoromethanesulfonic acid and trifluoroacetic acid has been shown to be effective in affording high yields of 4-chromanones.[1]
-
Temperature Control: Monitor the reaction temperature closely, as side reactions can occur at elevated temperatures.
-
-
Starting Material Purity: Ensure the purity of the starting phenol and acrylonitrile (or other Michael acceptors). Impurities can interfere with the reaction and lead to the formation of byproducts.
Problem 2: Incomplete Conversion During Reductive Amination
Question: I am observing a significant amount of unreacted 8-(tert-Butyl)chroman-4-one after the reductive amination step. How can I drive the reaction to completion?
Answer:
Incomplete conversion is a frequent challenge in reductive amination and can be addressed by optimizing several reaction parameters. The reaction proceeds through an imine or iminium ion intermediate, which is then reduced.[7]
-
Choice of Reducing Agent: The selection of the reducing agent is critical.
-
Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice due to its mildness and high selectivity for the iminium ion over the ketone.[7][8][9] It is particularly effective for a wide range of substrates.[7]
-
Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent that is effective at a slightly acidic pH (around 4-5).[4][7] However, it is toxic and requires careful handling.[7]
-
Sodium Borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting ketone.[7][8] If using NaBH₄, it should be added after sufficient time has been allowed for imine formation.[7][8]
-
-
Reaction pH: The optimal pH for reductive amination is typically in the mildly acidic range of 4-7.[7] This pH facilitates the formation of the iminium ion, which is more susceptible to reduction. Acetic acid is often used as a catalyst.[9]
-
Amine Source: When using ammonia as the amine source, it is often supplied in the form of ammonium acetate or aqueous ammonia. Ensure an adequate excess is used to drive the equilibrium towards imine formation.
-
Water Removal: The formation of the imine from the ketone and amine generates water.[7] While some reductive amination conditions are tolerant to water, in some cases, the use of a dehydrating agent like anhydrous magnesium sulfate or azeotropic removal of water can improve the yield.[10]
Problem 3: Formation of Side Products
Question: I am observing significant side products in my reaction mixture, complicating purification. What are the common side reactions and how can I minimize them?
Answer:
Side product formation is a common issue that can significantly lower the yield of the desired amine.
-
Over-alkylation: If a primary amine is the target, over-alkylation to form secondary or tertiary amines can be a problem.[11] A stepwise procedure, where the imine is formed first and then reduced, can help to minimize this.[11]
-
Reduction of the Starting Ketone: As mentioned, stronger reducing agents like NaBH₄ can reduce the starting carbonyl compound.[7] Using a more selective reagent like STAB or NaBH₃CN can prevent this.[4]
-
Aldol Condensation: Under certain conditions, the ketone can undergo self-condensation. Optimizing reaction conditions to favor imine formation can help to avoid this.[10]
Problem 4: Difficulty in Purifying the Final Product
Question: I am struggling to purify the this compound. What purification strategies are most effective?
Answer:
The basic nature of amines can make them challenging to purify by standard silica gel chromatography due to their strong interaction with the acidic silica.[12]
-
Acid-Base Extraction: An effective initial purification step is an acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is extracted with an organic solvent.[7]
-
Column Chromatography on Amine-Functionalized Silica: Using an amine-functionalized silica gel can significantly improve the purification of basic amines by masking the acidic silanol groups.[12]
-
Column Chromatography with a Mobile Phase Modifier: If using standard silica gel, adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can help to reduce tailing and improve separation.[13]
-
Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the reductive amination step?
A1: The choice of solvent depends on the reducing agent. For STAB, which is water-sensitive, solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used.[8] For NaBH₃CN and NaBH₄, protic solvents like methanol or ethanol are often employed.[8]
Q2: How can I monitor the progress of the reductive amination reaction?
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] By comparing the reaction mixture to the starting material (8-(tert-Butyl)chroman-4-one), you can determine the extent of conversion.
Q3: Can I perform the reductive amination in a one-pot procedure?
A3: Yes, one-pot reductive aminations are common and efficient.[4] In this approach, the ketone, amine source, and a selective reducing agent are all combined in the same reaction vessel.
Q4: Are there any "greener" alternatives for the reduction step?
A4: Catalytic hydrogenation using H₂ gas and a metal catalyst (e.g., Pd/C) is considered a greener alternative to borohydride reagents.[10] However, this method may require specialized equipment for handling hydrogen gas.
IV. Experimental Protocols
Protocol 1: Synthesis of 8-(tert-Butyl)chroman-4-one
This is a generalized protocol and may require optimization.
-
To a solution of the appropriate 2-tert-butylphenol in a suitable solvent (e.g., tert-butanol), add a catalytic amount of a base (e.g., potassium carbonate).[1]
-
Add acrylonitrile and heat the reaction mixture to reflux for the required time (monitor by TLC).
-
After cooling, work up the reaction to isolate the 3-(aryloxy)propanenitrile intermediate.
-
Treat the intermediate with a mixture of trifluoromethanesulfonic acid and trifluoroacetic acid at a controlled temperature.[1]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or crystallization to obtain 8-(tert-Butyl)chroman-4-one.
Protocol 2: Reductive Amination of 8-(tert-Butyl)chroman-4-one
This protocol uses Sodium Triacetoxyborohydride (STAB).
-
Dissolve 8-(tert-Butyl)chroman-4-one (1.0 eq) and ammonium acetate (1.5 - 2.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add Sodium Triacetoxyborohydride (STAB) (1.2 - 1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using the methods described in the troubleshooting section.
V. Data Presentation
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective, minimizing side reactions.[7][9] |
| Reaction pH | Mildly acidic (4-7) | Promotes the formation of the reactive iminium ion.[7] |
| Solvent (for STAB) | Anhydrous DCM or DCE | Compatible with the water-sensitive reducing agent.[8] |
| Purification | Acid-base extraction followed by chromatography | Efficiently removes non-basic impurities and resolves the basic amine.[7] |
VI. Visualizations
Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: A decision tree for troubleshooting low yields in the reductive amination step.
VII. References
-
Reductive Amination. (n.d.). Wordpress. Retrieved from 10
-
Technical Support Center: Optimizing Reductive Amination Reactions. (2025). Benchchem. Retrieved from 7
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Manikandan, B., Boopathi, M., & Ganesan, S. S. (n.d.). Challenges in the synthesis of chroman-4-one derivatives. ResearchGate. Retrieved from --INVALID-LINK--
-
Optimizing Reductive Amination: A Guide for Chemical Procurement. (n.d.). Glentham. Retrieved from --INVALID-LINK--
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from --INVALID-LINK--
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses. Retrieved from --INVALID-LINK--
-
Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). Synthesis of enantiopure di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses. Retrieved from --INVALID-LINK--
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from --INVALID-LINK--
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2025). MDPI. Retrieved from --INVALID-LINK--
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2025). PMC - PubMed Central. Retrieved from --INVALID-LINK--
-
An efficient synthesis of 4-chromanones. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Is there an easy way to purify organic amines? (2023). Biotage. Retrieved from --INVALID-LINK--
-
Amine purification. (2011). Science Forums. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. biotage.com [biotage.com]
- 13. Amine purification, - Chemistry - Science Forums [scienceforums.net]
Technical Support Center: Purification of 8-(tert-Butyl)chroman-4-amine
Welcome to the technical support guide for 8-(tert-Butyl)chroman-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable chiral building block. The unique structure of this compound, featuring a bulky tert-butyl group and a chiral amine center, presents specific purification challenges that require careful consideration. This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity and enantiomeric excess in your preparations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary challenge is separating the (R)- and (S)-enantiomers of this compound. What are the most effective strategies?
A1: The separation of enantiomers is a critical step, as the biological activity of chiral molecules is often stereospecific.[1][2] For this compound, three primary strategies can be employed, ranging from preparative chromatography to diastereomeric resolution.
Strategy 1: Preparative Chiral Chromatography (HPLC/SFC)
This is the most direct method for separating enantiomers. Chiral Stationary Phases (CSPs) are designed to interact differently with each enantiomer, leading to different retention times.[1] Polysaccharide-based CSPs are often the most successful for amine separations.[3]
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Begin by screening several polysaccharide-based chiral columns (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) phases).
-
Mobile Phase Selection:
-
Normal Phase: Start with a mobile phase of Hexane/Isopropanol (IPA) or Hexane/Ethanol. Add a small amount of a basic modifier like diethylamine (DEA) or butylamine (~0.1%) to the mobile phase. This is crucial for obtaining sharp, symmetrical peaks for basic analytes like amines.
-
Reversed-Phase: While less common for preparative scale, aqueous-organic mobile phases can be used with certain CSPs and are compatible with LC-MS analysis.[4]
-
-
Optimization: Once initial separation is observed, optimize the ratio of the alcohol co-solvent. Increasing the alcohol percentage will typically decrease retention time. Adjust the flow rate for optimal resolution and run time.
-
Scale-Up: Once an analytical method is established, it can be scaled to a larger diameter preparative column for bulk separation.
Strategy 2: Diastereomeric Salt Crystallization
This classical resolution technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts have different physical properties, most importantly solubility, which allows them to be separated by fractional crystallization.
Experimental Protocol: Resolution via Diastereomeric Salt Formation
-
Chiral Acid Selection: Choose a commercially available and inexpensive chiral acid, such as (+)-Tartaric acid, (-)-Mandelic acid, or (+)-Camphorsulfonic acid.
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral acid in the same solvent.
-
Crystallization: Slowly add the acid solution to the amine solution while stirring. The salt of one diastereomer will preferentially crystallize. The process may be initiated by cooling, scratching the flask, or adding a seed crystal.
-
Isolation & Liberation:
-
Filter the crystalline salt and wash with a small amount of cold solvent.
-
To recover the free amine, dissolve the salt in water and basify the solution with an aqueous base (e.g., NaOH or K₂CO₃) to a pH > 10.
-
Extract the liberated enantiomerically-enriched free amine with an organic solvent like ethyl acetate or dichloromethane.
-
-
Purity Check: Analyze the enantiomeric excess (e.e.) of the recovered amine using the analytical chiral HPLC method described above. The mother liquor can be treated to recover the other enantiomer.
Strategy 3: Asymmetric Synthesis
The most elegant approach is to synthesize the desired enantiomer directly, obviating the need for resolution. The use of chiral reagents like tert-butanesulfinamide (tBS) allows for the highly diastereoselective synthesis of chiral amines from ketones.[5] This involves condensation of the starting 8-(tert-Butyl)chroman-4-one with (R)- or (S)-tBS, followed by diastereoselective reduction of the resulting N-sulfinylimine and subsequent acidic cleavage of the sulfinyl group.
Diagram: Chiral Purification Workflow
Caption: Decision workflow for chiral purification of this compound.
Q2: I am struggling to remove the precursor, 8-(tert-Butyl)chroman-4-one, from my final amine product. How can I improve this separation?
A2: This is a common issue arising from incomplete reduction of the ketone. The key difference to exploit is the basicity of the amine product versus the neutrality of the ketone precursor.
Method 1: Acid-Base Extraction
This liquid-liquid extraction technique is highly effective for bulk removal of the ketone.
Protocol: Purging Ketone with an Acid Wash
-
Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently. The basic amine will react with the acid to form its hydrochloride salt, which is soluble in the aqueous layer. The neutral ketone will remain in the organic layer.
-
Allow the layers to separate and drain the lower aqueous layer containing the amine salt into a clean flask.
-
Wash the organic layer one more time with the acid solution to ensure complete extraction of the amine.
-
Combine the aqueous layers. Slowly add a base (e.g., 2 M NaOH) with cooling until the pH is >10 to neutralize the salt and regenerate the free amine, which will often precipitate or form an oily layer.
-
Extract the pure amine back into an organic solvent, dry the organic layer with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Method 2: Column Chromatography
For removing trace amounts of ketone or other non-basic impurities, silica gel chromatography is effective. The amine is significantly more polar than the ketone.
Data Table: Typical Rf Values on Silica Gel
| Compound | Solvent System (Hexane:EtOAc) | Rf Value (Approx.) | Notes |
| 8-(tert-Butyl)chroman-4-one | 80:20 | 0.65 | Less polar, elutes faster. |
| This compound | 80:20 | 0.20 | More polar, strong tailing. |
| This compound | 70:30 + 1% Triethylamine | 0.35 | Triethylamine is added to the eluent to suppress tailing/streaking of the amine on the acidic silica gel, resulting in better peak shape and separation.[6] |
Q3: My purified this compound is a persistent oil. How can I induce solidification to obtain a handleable solid?
A3: Many substituted amines are low-melting solids or oils. Converting the free base into a stable, crystalline salt is the standard and most effective solution.[7] Salts are generally easier to handle, weigh, and are often more stable for long-term storage.
Protocol: Formation of a Crystalline Hydrochloride Salt
-
Purify the amine as a free base using chromatography or extraction until it is free of major impurities.
-
Dissolve the purified oil in a minimal amount of a suitable non-polar solvent like diethyl ether, ethyl acetate, or a mixture of hexane and ethyl acetate.
-
Obtain a solution of hydrogen chloride (HCl). A commercially available solution of 2.0 M HCl in diethyl ether is ideal.
-
While stirring the amine solution, add the HCl solution dropwise. The hydrochloride salt will immediately begin to precipitate as a white solid.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry for 30-60 minutes, possibly cooling in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether or hexane to remove any residual non-salt impurities.
-
Dry the solid under high vacuum to remove residual solvents.
Troubleshooting Tips for Crystallization:
-
Seeding: If you have a previous crystalline batch, add a tiny seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.
-
Solvent System: If a single solvent fails, try a binary solvent system. Dissolve the compound in a good solvent (e.g., dichloromethane) and slowly add a poor solvent (e.g., hexane) until turbidity persists. Allow it to stand undisturbed. This technique is often successful for stubborn oils.[8]
Q4: What is a robust analytical workflow to confirm the purity, identity, and enantiomeric excess of my final product?
A4: A multi-technique approach is essential for a comprehensive quality assessment of your final compound.[9][10] No single method provides all the necessary information.
Diagram: Analytical Workflow for Final Product QC
Caption: A comprehensive analytical workflow for quality control.
Detailed Breakdown of Techniques:
-
Reversed-Phase HPLC (RP-HPLC): This is the workhorse for determining chemical purity.[11]
-
Purpose: To quantify the main peak area relative to any impurity peaks.
-
Typical Conditions: A C18 column with a gradient elution of Water (with 0.1% formic acid or TFA) and Acetonitrile. Detection is typically by UV at a wavelength like 210 nm or 254 nm.
-
-
Chiral HPLC/SFC:
-
Purpose: Specifically to determine the ratio of the (R)- and (S)-enantiomers and calculate the enantiomeric excess (e.e.).
-
Typical Conditions: As described in A1, using a chiral stationary phase.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide unambiguous structural confirmation. The ¹H NMR spectrum will confirm the presence of all protons and their connectivity, while the ¹³C NMR will confirm the carbon skeleton. It can also reveal the presence of solvent residues or major impurities.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm the molecular weight of the product. For an amine, you will typically look for the protonated molecular ion [M+H]⁺ in the mass spectrum, confirming the compound's identity. It is also invaluable for identifying the mass of unknown impurities.[4]
-
By combining these four techniques, you can confidently report the identity, chemical purity, and enantiomeric purity of your this compound.
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. lcms.cz [lcms.cz]
- 5. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Stability and Degradation of 8-(tert-Butyl)chroman-4-amine
Welcome to the technical support center for 8-(tert-Butyl)chroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find scientifically grounded answers to frequently asked questions and detailed troubleshooting protocols to address common stability and degradation challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a heterocyclic organic compound featuring a chroman core structure. Key structural features include a dihydropyran ring fused to a benzene ring, a primary amine group at the 4-position, and a bulky tert-butyl group at the 8-position. The presence of a chiral center at the C4 position means it can exist as enantiomers. These features, particularly the amine group and the ether linkage within the chroman ring, are important determinants of its chemical reactivity and stability.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored in a tightly sealed container, protected from light and moisture. The recommended storage temperature is typically 2-8°C. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.
Q3: What are the primary factors that can cause the degradation of this compound?
A3: The degradation of this compound is primarily influenced by several factors, including:
-
pH: The compound is susceptible to hydrolysis under both acidic and basic conditions.
-
Oxidation: The amine group and the benzylic ether linkage are prone to oxidation.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.
Forced degradation studies are essential to systematically investigate these factors and understand the compound's intrinsic stability.
Q4: Why is it important to perform forced degradation studies on this compound?
A4: Forced degradation studies, or stress testing, are crucial in pharmaceutical development to:
-
Identify potential degradation products and establish degradation pathways.
-
Assess the intrinsic stability of the molecule.
-
Develop and validate stability-indicating analytical methods that can resolve the parent compound from its degradants.
-
Inform decisions on formulation, packaging, and storage conditions to ensure the safety and efficacy of a potential drug product.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in HPLC Analysis After Sample Preparation in Acidic or Basic Media
Question: I am observing additional, unexpected peaks in my reverse-phase HPLC chromatogram after dissolving this compound in an acidic (e.g., HCl) or basic (e.g., NaOH) solution for my experiments. What could be the cause?
Answer: The appearance of new peaks under these conditions strongly suggests hydrolytic degradation. The chroman ring contains an ether linkage that can be susceptible to cleavage, particularly under harsh pH conditions. The amine group's protonation state, which is pH-dependent, can also influence the molecule's overall stability.
Troubleshooting Protocol: Investigating Hydrolytic Degradation
Objective: To confirm and characterize the hydrolytic degradation of this compound.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (for mobile phase)
-
HPLC system with UV/PDA detector
-
LC-MS system (for identification of degradants)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Create three test samples:
-
Acidic: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Basic: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Neutral: Mix an aliquot of the stock solution with HPLC-grade water.
-
-
Prepare a control sample by diluting the stock solution with the initial mobile phase composition.
-
-
Incubation:
-
Incubate the test samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Take time-point samples (e.g., at 0, 4, 8, and 24 hours) to monitor the degradation progress.
-
-
Sample Analysis:
-
Prior to injection, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analyze all samples by a stability-indicating RP-HPLC method. A gradient elution with a C18 column is often effective. A typical mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent compound's peak.
-
-
Characterization of Degradants:
-
If significant degradation is observed, analyze the stressed samples using LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products. This information is critical for proposing the structures of the degradants.
-
Expected Outcome & Interpretation:
You will likely observe the formation of new peaks in the acidic and basic samples, with the peak area of the parent compound decreasing over time. The rate of degradation will depend on the temperature and the strength of the acid or base. The neutral sample should show minimal degradation in comparison.
Diagram: Potential Hydrolytic Degradation Pathway
Caption: Potential hydrolytic degradation of the chroman ring.
Issue 2: Loss of Compound Purity Upon Exposure to Air or Light
Question: I have noticed a decrease in the purity of my solid this compound sample over time, even when stored at the recommended temperature. The sample has been exposed to air and ambient light. What is happening?
Answer: The observed degradation is likely due to a combination of oxidation and photolysis. The primary amine group is susceptible to oxidation, which can be accelerated by light. The chroman ring itself may also be sensitive to photolytic degradation.
Troubleshooting Protocol: Assessing Oxidative and Photolytic Stability
Objective: To determine the susceptibility of this compound to oxidative and photolytic degradation.
Materials:
-
This compound (solid and in solution)
-
3% Hydrogen Peroxide (H₂O₂)
-
Photostability chamber with controlled light source (UVA and visible light, as per ICH Q1B guidelines)
-
Control samples wrapped in aluminum foil
-
HPLC system with UV/PDA detector
Methodology:
Part A: Oxidative Stress Testing
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent.
-
Treat the solution with 3% H₂O₂.
-
Maintain a control sample without H₂O₂.
-
-
Incubation:
-
Keep both samples at room temperature for a set period (e.g., 24 hours), monitoring at intermediate time points.
-
-
Analysis:
-
Analyze the samples by HPLC to quantify the remaining parent compound and detect any new peaks corresponding to oxidation products.
-
Part B: Photostability Testing
-
Sample Preparation:
-
Place a thin layer of the solid compound in a transparent container.
-
Prepare a solution of the compound in a suitable solvent in a quartz cu
-
Technical Support Center: Optimizing Reaction Conditions for Chroman Amine Synthesis
Welcome to the technical support center for chroman amine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. The chroman-3-amine scaffold, in particular, is a privileged structural motif in medicinal chemistry.[1] Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered in the lab. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing chroman amines?
A1: The synthesis of chroman amines can be approached through several strategic disconnections. The most prevalent methods include:
-
Reductive Amination of Chromanones: This is arguably the most common and versatile method. It involves the reaction of a chromanone with an amine in the presence of a reducing agent.[2][3] The reaction proceeds via an intermediate imine or iminium species which is then reduced in situ.[2] The choice of reducing agent is critical and can range from mild reagents like sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), and sodium cyanoborohydride to catalytic hydrogenation.[2][4]
-
Nucleophilic Substitution: This approach involves the displacement of a leaving group on the chroman ring with an amine nucleophile.
-
Ring-Closing Reactions: Intramolecular reactions, such as the Mitsunobu cyclization of an allylic alcohol with a 2-iodophenol followed by reduction, can be employed to construct the chroman ring system.[5]
Q2: My reductive amination of a chromanone is giving low yields. What are the first parameters I should investigate?
A2: Low yields in reductive aminations are a common issue. The first parameters to scrutinize are:
-
Imine Formation: Incomplete formation of the imine intermediate is a frequent cause of low yields.[6] This equilibrium can be shifted by removing water using dehydrating agents like molecular sieves or through azeotropic distillation.[6]
-
The Reducing Agent: The reactivity of the reducing agent is paramount. For sensitive substrates, a mild and selective reagent like sodium triacetoxyborohydride (STAB) is often preferred as it is less likely to reduce the ketone starting material before imine formation.[4][6] More reactive reagents like sodium borohydride (NaBH₄) can be effective but may require careful addition after the imine has had sufficient time to form to avoid reducing the starting carbonyl.[4][7]
-
Reaction pH/Additives: The pH of the reaction medium is crucial for efficient imine formation. An acidic catalyst, such as acetic acid, is often added to facilitate the dehydration step to form the imine.[2][8] However, a mildly acidic environment (pH 4-5) is generally optimal, as strongly acidic conditions can protonate the amine, reducing its nucleophilicity.[6][7]
Q3: I am observing significant amounts of a dimeric by-product. What is causing this and how can I prevent it?
A3: Dimerization, or over-alkylation, typically arises from the reaction of the newly formed chroman amine product with the starting chromanone. This is more common when using primary amines, as the secondary amine product can be more nucleophilic than the starting amine.[6] To mitigate this:
-
Use a stepwise procedure: Pre-forming the imine before adding the reducing agent can help minimize this side reaction.[6][9]
-
Stoichiometry control: Using a stoichiometric amount of the amine or a slight excess of the chromanone can also be beneficial.[6]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed, problem-oriented approach to overcoming common hurdles in chroman amine synthesis.
Problem 1: Incomplete conversion of the starting chromanone.
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted chromanone even after prolonged reaction times.
Potential Causes & Solutions:
-
Cause A: Inefficient Imine Formation. The equilibrium between the chromanone, amine, and the imine intermediate may not favor the imine.
-
Solution 1: Add a dehydrating agent. Molecular sieves can be added to the reaction mixture to sequester water, driving the equilibrium towards imine formation.[6]
-
Solution 2: Optimize the acid catalyst. If using an acid catalyst like acetic acid, perform a small-scale screen to find the optimal concentration.[2][8]
-
-
Cause B: Deactivated Reducing Agent. The reducing agent may have degraded due to improper storage or handling.
-
Solution: Use a fresh bottle of the reducing agent. Always store hydride-based reducing agents in a desiccator.
-
-
Cause C: Steric Hindrance. A bulky chromanone or amine can significantly slow down the reaction.[6]
-
Solution 1: Increase the reaction temperature. Gentle heating can provide the necessary activation energy to overcome steric barriers.[4][6]
-
Solution 2: Switch to a less sterically demanding reducing agent. For instance, if using the bulky STAB, a smaller reagent like NaBH₃CN (with appropriate pH control) might be more effective.
-
Problem 2: Formation of an alcohol by-product from over-reduction.
Symptoms: A significant side-product is observed with a mass corresponding to the alcohol derived from the reduction of the chromanone carbonyl group.
Potential Causes & Solutions:
-
Cause A: Reducing agent is too reactive. Reagents like sodium borohydride (NaBH₄) can readily reduce ketones, especially if imine formation is slow.[4][6][7]
-
Cause B: Incorrect order of addition. Adding the reducing agent before the imine has had sufficient time to form can lead to preferential reduction of the ketone.
-
Solution: Pre-stir the chromanone and amine. Allow the chromanone and amine to stir together (with an acid catalyst if used) for a period (e.g., 30-60 minutes) before introducing the reducing agent. This allows for the formation of the imine intermediate.[4]
-
Problem 3: Difficulty in product isolation and purification.
Symptoms: The final chroman amine product is difficult to separate from starting materials or by-products.
Potential Causes & Solutions:
-
Cause A: Similar polarities of product and starting materials. If the product amine and starting materials have similar polarities, chromatographic separation can be challenging.
-
Solution: Employ acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is re-extracted into an organic solvent.[4]
-
-
Cause B: Emulsion formation during workup.
-
Solution: Add brine to the aqueous layer. This increases the ionic strength of the aqueous phase and can help to break up emulsions.[4]
-
Experimental Protocols
General Protocol for Reductive Amination of a Chromanone using STAB
This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the chromanone (1.0 eq).
-
Solvent Addition: Dissolve the chromanone in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Amine Addition: Add the desired amine (1.1 - 1.5 eq). If the amine is a salt (e.g., a hydrochloride), a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) should be added to liberate the free amine.
-
(Optional) Acid Catalyst: Add acetic acid (a catalytic amount) to promote imine formation.[2][8]
-
Pre-stirring: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq) portion-wise.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting chromanone is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chromane synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. reddit.com [reddit.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: A Guide to Scaling Up the Synthesis of 8-(tert-Butyl)chroman-4-amine
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 8-(tert-Butyl)chroman-4-amine. This document offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of scaling up this synthesis from laboratory to pilot plant production.
Introduction
This compound is a valuable building block in medicinal chemistry, with its rigid chroman scaffold and the sterically demanding tert-butyl group making it an interesting moiety for incorporation into novel therapeutic agents. The synthesis of this compound, while conceptually straightforward, presents several challenges, particularly when scaling up. This guide provides a two-part synthetic approach, starting with the preparation of the key intermediate, 8-(tert-Butyl)chroman-4-one, followed by its reductive amination to the target primary amine.
Part 1: Synthesis of 8-(tert-Butyl)chroman-4-one
The synthesis of the ketone intermediate is achieved via a two-step process: preparation of 3-(4-tert-butylphenoxy)propanoic acid followed by an intramolecular Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 3-(4-tert-butylphenoxy)propanoic acid
This procedure is adapted from standard methods for the synthesis of phenoxypropanoic acids.
Materials:
-
4-tert-butylphenol
-
Methyl acrylate
-
Sodium metal
-
Methanol (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Sodium Methoxide Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), carefully add sodium metal (1.0 eq.) to anhydrous methanol at 0 °C. Allow the mixture to stir until all the sodium has dissolved.
-
Phenoxide Formation: To the freshly prepared sodium methoxide solution, add 4-tert-butylphenol (1.0 eq.) and stir for 15 minutes at room temperature.
-
Michael Addition: Cool the reaction mixture to 0 °C and add methyl acrylate (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Hydrolysis: To the reaction mixture, add a solution of sodium hydroxide (2.0 eq.) in water. Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete hydrolysis of the ester.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted 4-tert-butylphenol. Acidify the aqueous layer with concentrated HCl at 0 °C until a white precipitate forms (pH ~2). Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 3-(4-tert-butylphenoxy)propanoic acid.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation to 8-(tert-Butyl)chroman-4-one
This protocol is based on established procedures for the cyclization of phenoxypropanoic acids.[1][2]
Materials:
-
3-(4-tert-butylphenoxy)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add 3-(4-tert-butylphenoxy)propanoic acid (1.0 eq.) and polyphosphoric acid (10-15 eq. by weight).
-
Cyclization: Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-(tert-Butyl)chroman-4-one.
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation.
Troubleshooting Guide: Synthesis of 8-(tert-Butyl)chroman-4-one
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield in Michael addition | Incomplete reaction; side reactions. | Ensure anhydrous conditions for the formation of the sodium phenoxide. Add the methyl acrylate slowly at 0 °C to control the exotherm. |
| Incomplete hydrolysis of the ester | Insufficient reaction time or base. | Monitor the hydrolysis by TLC. If necessary, add more NaOH and increase the reflux time. |
| Low yield in Friedel-Crafts acylation | Incomplete cyclization; intermolecular side reactions. | Ensure efficient stirring, as the reaction mixture is viscous. High dilution conditions can be employed to minimize intermolecular reactions. Consider using a stronger acid catalyst like Eaton's reagent or trifluoromethanesulfonic acid if PPA is ineffective.[3] |
| Formation of PPA-related impurities | Incomplete quenching or work-up. | Ensure the PPA is fully hydrolyzed by quenching on a large amount of ice and stirring vigorously. Thoroughly wash the organic extracts. |
| Charring or decomposition during cyclization | Reaction temperature is too high. | Carefully control the reaction temperature and monitor for any color change indicating decomposition. |
FAQs: Synthesis of 8-(tert-Butyl)chroman-4-one
Q1: Why is the intramolecular Friedel-Crafts acylation the preferred method for the synthesis of the chroman-4-one ring?
A1: This method is often preferred due to the ready availability of the starting materials (phenols and propanoic acid derivatives) and the generally high yields for the formation of six-membered rings.[1]
Q2: Can I use other Lewis acids for the cyclization?
A2: Yes, other Lewis acids such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) can be used, but they may require the conversion of the carboxylic acid to the more reactive acid chloride, adding an extra step to the synthesis.[4] Polyphosphoric acid serves as both the catalyst and the solvent, simplifying the procedure.
Q3: What are the key safety precautions for this synthesis?
A3: Sodium metal is highly reactive with water and should be handled with care under an inert atmosphere. Polyphosphoric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment. The quenching of the PPA reaction is exothermic and should be done slowly and with caution.
Part 2: Reductive Amination of 8-(tert-Butyl)chroman-4-one
The conversion of the ketone to the primary amine is achieved via reductive amination. The Leuckart-Wallach reaction, using ammonium formate, is a classic and effective one-pot method for this transformation.[5][6]
Experimental Protocol: Reductive Amination to this compound
This protocol is based on the Leuckart-Wallach reaction.
Materials:
-
8-(tert-Butyl)chroman-4-one
-
Ammonium formate
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 8-(tert-Butyl)chroman-4-one (1.0 eq.) and ammonium formate (5-10 eq.).
-
Reaction: Heat the mixture to 160-180 °C for 4-8 hours. The reaction mixture will become a melt. Monitor the reaction progress by TLC.
-
Hydrolysis of Formamide Intermediate: Cool the reaction mixture and add a solution of concentrated HCl. Heat the mixture to reflux for 4-8 hours to hydrolyze the intermediate N-formyl amine.
-
Work-up: Cool the reaction mixture and basify with a concentrated NaOH solution until pH > 12.
-
Extraction: Extract the aqueous mixture with diethyl ether or another suitable organic solvent (3 x volumes).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or potassium carbonate.
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel (using a gradient of dichloromethane/methanol with a small amount of triethylamine to prevent streaking) or by crystallization of its hydrochloride salt.
Troubleshooting Guide: Reductive Amination
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete reaction | Insufficient heating or reaction time. | Ensure the reaction temperature is maintained within the specified range. Monitor the reaction by TLC and extend the reaction time if necessary. |
| Formation of byproducts (e.g., alcohol) | Reduction of the ketone before imine formation. | The Leuckart-Wallach conditions generally favor imine formation. If alcohol formation is significant, consider a two-step procedure: first form the imine with ammonia, then reduce with a suitable reducing agent. |
| Low yield after hydrolysis | Incomplete hydrolysis of the N-formyl intermediate. | Ensure sufficient time and acid concentration for the hydrolysis step. Monitor by TLC until the intermediate is fully consumed. |
| Difficult purification | The amine product may be difficult to handle on silica gel. | Purify as the hydrochloride salt. Alternatively, use a basic alumina column for chromatography. Adding a small percentage of triethylamine to the eluent can help to reduce tailing on silica gel. |
| Emulsion formation during work-up | The amine product may act as a surfactant. | Add brine to the aqueous layer to break up the emulsion. Filter the entire mixture through a pad of celite if the emulsion persists. |
FAQs: Reductive Amination
Q1: Can I use other methods for the reductive amination?
A1: Yes, other methods can be employed. For example, you can use a solution of ammonia in methanol with a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[7] Catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon under an ammonia atmosphere is also an option, particularly for large-scale synthesis.
Q2: What is the mechanism of the Leuckart-Wallach reaction?
A2: The reaction proceeds through the initial formation of an iminium ion from the ketone and ammonia (generated from the decomposition of ammonium formate). The formate ion then acts as a hydride donor to reduce the iminium ion to the corresponding N-formyl amine. The final step is the acid-catalyzed hydrolysis of the formamide to the primary amine.[6]
Q3: How can I confirm the formation of the primary amine?
A3: The formation of the primary amine can be confirmed by various spectroscopic methods. In the ¹H NMR spectrum, you would expect to see a broad singlet for the -NH₂ protons. In the IR spectrum, the characteristic N-H stretching bands for a primary amine appear in the region of 3300-3500 cm⁻¹. Mass spectrometry will show the expected molecular ion peak.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Synthesis of 3-(4-tert-butylphenoxy)propanoic acid | 4-tert-butylphenol, Methyl acrylate, NaOH | Methanol/Water | Reflux | 2-4 | 80-90 |
| Synthesis of 8-(tert-Butyl)chroman-4-one | 3-(4-tert-butylphenoxy)propanoic acid, PPA | None | 80-100 | 2-4 | 70-85 |
| Reductive Amination | 8-(tert-Butyl)chroman-4-one, Ammonium formate | None | 160-180 | 4-8 | 60-75 |
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams [organic-chemistry.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies for Preventing Byproduct Formation in Amine Synthesis
<_ _>
Welcome to the Technical Support Center for Amine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their amine synthesis protocols and minimize the formation of unwanted byproducts. Here, you will find in-depth troubleshooting advice, mechanistic explanations, and practical, field-proven protocols to enhance the purity and yield of your target amines.
Introduction: The Challenge of Selectivity in Amine Synthesis
The synthesis of amines is a cornerstone of modern organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1] However, achieving high selectivity and minimizing byproduct formation can be a significant challenge. Common issues such as over-alkylation, elimination, and side reactions of functional groups can lead to complex product mixtures, necessitating difficult and often costly purification procedures.[2][3][4]
This guide provides a structured approach to troubleshooting common problems encountered in key amine synthesis methodologies. By understanding the underlying mechanisms of byproduct formation, you can make informed decisions to optimize your reaction conditions and achieve cleaner, more efficient syntheses.
Section 1: Reductive Amination
Reductive amination is a highly versatile and widely used method for synthesizing primary, secondary, and tertiary amines from aldehydes or ketones.[5][6][7] While it offers significant advantages over methods like direct alkylation, such as avoiding polyalkylation, it is not without its own set of potential pitfalls.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant amounts of the dialkylated (tertiary amine) byproduct when trying to synthesize a secondary amine. How can I improve selectivity for mono-alkylation?
A1: This is a classic challenge in reductive amination, often arising from the newly formed secondary amine being more nucleophilic than the starting primary amine, leading to a second reaction with the carbonyl compound.
Core Causality: The product of the initial reductive amination (a secondary amine) can compete with the starting primary amine in reacting with the aldehyde or ketone.
Troubleshooting Strategies:
-
Stoichiometry Control: While seemingly straightforward, simply using a 1:1 ratio of amine to carbonyl is often insufficient. A slight excess of the amine can sometimes help, but more effective strategies are usually required.
-
Stepwise Procedure: A highly effective method to prevent dialkylation is to perform the reaction in two distinct steps.[8]
-
Imine Formation: First, form the imine by reacting the primary amine with the aldehyde or ketone in a suitable solvent like methanol. This is often done at room temperature.
-
Reduction: Once imine formation is complete (as monitored by techniques like TLC or LC-MS), add the reducing agent to selectively reduce the imine to the desired secondary amine.[8]
-
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for one-pot reductive aminations because it is mild enough to selectively reduce the imine in the presence of the aldehyde or ketone.[9][10] More reactive reducing agents like sodium borohydride (NaBH₄) can reduce the starting carbonyl compound, leading to alcohol byproducts.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective but can release toxic byproducts.[6][11]
Experimental Protocol: Stepwise Reductive Amination to Minimize Dialkylation
| Parameter | Recommendation |
| Reactants | Primary Amine (1.0 eq), Aldehyde/Ketone (1.0-1.2 eq) |
| Solvent | Methanol (MeOH) or Dichloromethane (DCM) |
| Imine Formation | Stir amine and carbonyl in solvent at room temperature for 1-4 hours. |
| Reducing Agent | Sodium Borohydride (NaBH₄) (1.5 eq) |
| Reduction | Cool the reaction mixture to 0 °C before adding NaBH₄ portion-wise. |
| Work-up | Quench with water, extract with an organic solvent, dry, and concentrate. |
Q2: My reductive amination is sluggish, and I'm seeing a significant amount of unreacted starting material. What can I do to improve the reaction rate?
A2: Slow reaction rates are often due to inefficient imine formation. The key is to facilitate the dehydration step that leads to the imine intermediate.
Troubleshooting Strategies:
-
pH Adjustment: Imine formation is typically favored under weakly acidic conditions (pH 4-5).[3] Adding a catalytic amount of acetic acid can significantly accelerate the reaction.[9] However, be cautious, as too much acid will protonate the amine, rendering it non-nucleophilic.[3]
-
Dehydrating Agents: The use of a dehydrating agent, such as molecular sieves or titanium(IV) isopropoxide, can drive the equilibrium towards imine formation by removing the water byproduct.[12]
Logical Workflow for Troubleshooting Reductive Amination
Caption: Troubleshooting flowchart for common reductive amination issues.
Section 2: Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, effectively avoiding the over-alkylation issues that plague direct alkylation with ammonia.[13][14] The use of potassium phthalimide as an ammonia surrogate ensures that only mono-alkylation occurs.[15]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Gabriel synthesis is failing, and I'm recovering my starting alkyl halide. What is the likely cause?
A1: The first step of the Gabriel synthesis is an SN2 reaction. Therefore, the success of this step is highly dependent on the structure of the alkyl halide.
Core Causality: The Gabriel synthesis is generally not viable for tertiary, vinyl, or aryl electrophiles as they do not undergo SN2 reactions.[15] Steric hindrance is a major limiting factor.
Troubleshooting Strategies:
-
Substrate Choice: This method is most effective for methyl, primary, benzylic, and allylic halides.[15] Secondary halides are borderline and often lead to elimination byproducts, while tertiary halides will not react.[15]
-
Leaving Group: The reactivity of the leaving group follows the trend I > Br > Cl. If you are using a less reactive alkyl chloride, consider converting it to an iodide via the Finkelstein reaction prior to the Gabriel synthesis.[15]
-
Solvent: Use a dry, polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the SN2 reaction.[15]
Q2: I'm having difficulty with the final amine-releasing step. The hydrolysis seems incomplete or is giving poor yields.
A2: The cleavage of the N-alkylphthalimide intermediate can be challenging.
Troubleshooting Strategies:
-
Hydrazinolysis: The most common and often most effective method is to use hydrazine (NH₂NH₂) in a solvent like ethanol with refluxing. This results in the formation of the desired primary amine and an insoluble phthalhydrazide byproduct, which can be easily removed by filtration.[15][16]
-
Acidic or Basic Hydrolysis: While possible, acidic or basic hydrolysis often requires harsh conditions and can lead to side reactions and lower yields.[17]
Reaction Pathway for Gabriel Synthesis
Caption: Key steps in the Gabriel synthesis of primary amines.
Section 3: Amide Reduction
The reduction of amides is a fundamental transformation that provides a direct route to amines.[18][19] The choice of reducing agent is paramount and dictates the outcome of the reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am trying to reduce a primary amide to a primary amine, but the reaction is not working. What am I doing wrong?
A1: Amides are relatively unreactive carboxylic acid derivatives, and their reduction requires a powerful reducing agent.[20][21]
Core Causality: The lone pair of electrons on the nitrogen atom donates into the carbonyl group, making it less electrophilic and thus more difficult to reduce.[19]
Troubleshooting Strategies:
-
Strong Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for the reduction of all types of amides (primary, secondary, and tertiary) to their corresponding amines.[19][22] Milder reducing agents like NaBH₄ are generally not effective.
-
Reaction Conditions: The reaction is typically carried out in an anhydrous ethereal solvent like THF or diethyl ether, followed by a careful aqueous work-up.
Q2: Can I reduce an amide to an aldehyde instead of an amine?
A2: Yes, but this requires specific reagents and is typically only effective for tertiary amides.
Troubleshooting Strategies:
-
Hindered Reducing Agents: The use of a bulky, sterically hindered reducing agent can stop the reduction at the aldehyde stage. While LiAlH₄ will fully reduce the amide to an amine, a reagent like diisobutylaluminium hydride (DIBAL-H) or Schwartz's reagent can be used to selectively form the aldehyde.[18]
Section 4: Hofmann Rearrangement
The Hofmann rearrangement is a unique method for converting a primary amide into a primary amine with one fewer carbon atom.[23][24]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Hofmann rearrangement is giving a low yield of the desired amine. What are the potential side reactions?
A1: The Hofmann rearrangement proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.[24][25] Side reactions can occur if this intermediate is trapped by other nucleophiles or if over-oxidation occurs.
Troubleshooting Strategies:
-
Solvent Choice: The reaction is typically carried out in an aqueous basic solution. If an alcohol is used as the solvent, the isocyanate intermediate can be trapped to form a carbamate.[23]
-
Temperature Control: The rearrangement step often requires heating. Careful control of the reaction temperature is necessary to avoid degradation of the starting material and products.
-
Purity of Starting Material: Ensure the starting primary amide is pure, as impurities can interfere with the reaction.
Section 5: Purification and Analysis of Amines
Even with optimized reaction conditions, some level of byproduct formation is often unavoidable. Effective purification and analysis are therefore critical final steps.
-
Purification:
-
Extraction: Amines can often be separated from non-basic impurities by acid-base extraction. The crude reaction mixture is dissolved in an organic solvent and washed with an aqueous acid (e.g., HCl). The amine will be protonated and move to the aqueous layer, while neutral or acidic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted into an organic solvent.[26]
-
Chromatography: Column chromatography on silica gel is a common method for purifying amines.[26] However, amines can sometimes streak on silica. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.
-
Distillation: For volatile amines, fractional distillation can be an effective purification method.[2]
-
-
Analysis:
-
TLC and LC-MS: Thin-layer chromatography and liquid chromatography-mass spectrometry are invaluable tools for monitoring the progress of a reaction and assessing the purity of the final product.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the desired amine and identifying any byproducts.
-
Gas Chromatography (GC): For volatile amines, GC can be used for both qualitative and quantitative analysis.[27][28]
-
References
- 1. researchgate.net [researchgate.net]
- 2. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 13. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. orgosolver.com [orgosolver.com]
- 16. jk-sci.com [jk-sci.com]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. Amide reduction - Wikipedia [en.wikipedia.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 22. savemyexams.com [savemyexams.com]
- 23. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 24. pharmdguru.com [pharmdguru.com]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
Technical Support Center: Chiral Separation of 8-(tert-Butyl)chroman-4-amine Enantiomers
Welcome to the technical support center for the chiral separation of 8-(tert-Butyl)chroman-4-amine enantiomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth answers to common questions and robust troubleshooting strategies to ensure successful and reproducible enantioselective analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial experimental design and strategy.
Q1: What is the most effective initial approach for separating the enantiomers of this compound?
There are two primary strategies for resolving enantiomers by HPLC: the direct and indirect methods.[1]
-
Direct Method (Recommended): This is the most common and efficient approach, utilizing a Chiral Stationary Phase (CSP). The enantiomers are passed through a column containing a chiral selector that transiently forms diastereomeric complexes, allowing for their separation.[1] Polysaccharide-based and cyclofructan-based CSPs are highly effective for resolving a wide range of racemates, including primary amines like this compound.[2]
For initial screening, the direct method using modern CSPs is strongly recommended due to its simplicity and the high probability of success.
Q2: Which type of Chiral Stationary Phase (CSP) should I screen first for this compound?
The selection of the appropriate CSP is the most critical step in method development.[1] For a primary amine like this compound, polysaccharide-based CSPs are the most versatile and should be your starting point.
-
Polysaccharide-Based CSPs: Columns with selectors derived from amylose or cellulose phenylcarbamates (e.g., CHIRALPAK® IA, IB, IC, or Lux® Amylose-1, Cellulose-1) have broad enantioselectivity for a wide range of compounds, including primary amines.[2][6] They can be used in normal-phase, reversed-phase, and polar organic modes, offering great flexibility.[1]
-
Cyclofructan-Based CSPs: These have also demonstrated a high success rate for separating primary amines, particularly in the polar organic mode.[2]
-
Crown Ether-Based CSPs: While highly effective for primary amines, these columns typically require strongly acidic mobile phases, which may not be ideal for all applications.[2][7]
A screening approach using a few complementary polysaccharide columns is the most efficient path to a successful separation.[8]
Q3: Why is a basic additive, like diethylamine (DEA), often required in the mobile phase?
A basic additive is crucial for achieving good peak shape and reproducibility when separating basic analytes like this compound. The primary amine functional group can interact strongly with residual acidic silanol groups on the surface of the silica-based stationary phase.[2] These secondary interactions lead to significant peak tailing and poor resolution.[9]
Adding a small concentration (typically 0.1-0.5%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase masks these active sites, preventing deleterious interactions and resulting in sharp, symmetrical peaks.[2][8]
Q4: Can Supercritical Fluid Chromatography (SFC) be used for this separation?
Yes, SFC is an excellent alternative to HPLC for chiral separations and is often considered a primary technique, especially for preparative scale work.[7][10] SFC uses supercritical CO2 as the main mobile phase component, which offers benefits like low viscosity and high diffusivity, allowing for faster analyses at lower backpressures.[11]
For this compound, SFC with polysaccharide-based CSPs is highly viable. As with HPLC, a basic additive in the alcohol co-solvent (modifier) is typically necessary to achieve good peak shape for basic compounds.[12]
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the chiral separation of this compound.
Problem: Poor or No Resolution of Enantiomers (Rs < 1.5)
This is the most frequent challenge in chiral method development. It indicates that the chosen chromatographic conditions do not create a sufficient energetic difference between the transient diastereomeric complexes formed by the enantiomers and the CSP.[8]
-
Suboptimal Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for the analyte.
-
Solution: The most effective solution is to screen different CSPs. If you started with an amylose-based column, try a cellulose-based one, or vice-versa. The subtle structural differences between these polysaccharide backbones and their derivatives can lead to vastly different selectivities.[6]
-
-
Incorrect Mobile Phase Composition: The mobile phase composition is a powerful tool for optimizing selectivity.
-
Solution (Normal Phase):
-
Change the Alcohol Modifier: If you are using n-Hexane/Isopropanol, switch to n-Hexane/Ethanol. Different alcohols can alter the hydrogen bonding and dipole-dipole interactions that govern chiral recognition.[10][13]
-
Vary Modifier Percentage: Systematically adjust the percentage of the alcohol modifier. Decreasing the alcohol content generally increases retention and can sometimes improve resolution, but the effect on selectivity (α) can be unpredictable and must be determined empirically.[8]
-
-
-
Inappropriate Temperature or Flow Rate: These parameters influence the thermodynamics and kinetics of the separation.
-
Solution:
-
Adjust Temperature: Temperature can significantly impact resolution.[8] Test the separation at different temperatures (e.g., 15°C, 25°C, and 40°C). Lower temperatures often improve resolution by enhancing the stability of the transient diastereomeric complexes, but this is not a universal rule.[8]
-
Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time between the analyte and the CSP, which can improve resolution, though it will lengthen the analysis time.[8][14]
-
-
Problem: Poor Peak Shape (Tailing or Fronting)
Poor peak shape compromises resolution and the accuracy of quantification.[15] For a basic amine, tailing is the most common issue.
-
Secondary Interactions with Silica: As discussed in the FAQ, interactions with residual silanols are a primary cause of peak tailing for basic compounds.[2]
-
Solution: Ensure a basic modifier (e.g., 0.1% DEA) is present in your mobile phase. If tailing persists, you may need to slightly increase its concentration, but be mindful that excessive base can sometimes reduce selectivity.
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broadened, tailing, or fronting peaks.[14][16]
-
Solution: Reduce the sample concentration or the injection volume and re-inject.
-
-
Column Contamination or Damage: Adsorption of impurities at the head of the column or a void can distort the peak flow path.[15][17]
-
Solution:
-
Flush the Column: Flush the column with a strong, compatible solvent as recommended by the manufacturer. For immobilized polysaccharide CSPs, stronger solvents like THF or DMF can sometimes be used, but this should be a last resort for coated columns.[17]
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.
-
Reverse the Column: If you suspect a blocked inlet frit, you can sometimes fix it by reversing the column and flushing it to waste (check manufacturer instructions before doing this).[15]
-
-
Problem: Irreproducible Retention Times
Shifting retention times make peak identification and quantification unreliable.
-
Insufficient Column Equilibration: Chiral columns, especially with mobile phase additives, can require significant time to fully equilibrate.
-
Solution: Equilibrate the column with the mobile phase for at least 10-20 column volumes before the first injection and after any change in mobile phase composition.
-
-
Mobile Phase Instability or Preparation Error:
-
Solution: Prepare fresh mobile phase daily, as volatile components (especially additives like DEA) can evaporate over time, changing the composition.[15] Ensure components are accurately measured and thoroughly mixed.
-
-
Instrumental Issues: Leaks in the system or pump malfunctions can cause pressure fluctuations and shifting retention times.
-
Solution: Check system pressure for stability. Inspect fittings for any signs of leaks.
-
Section 3: Experimental Protocols & Data
Method Development Workflow
The following diagram outlines a systematic workflow for developing a chiral separation method for this compound.
Caption: A systematic workflow for chiral method development.
Table 1: Recommended Starting Conditions for HPLC Screening
| Parameter | Condition 1 | Condition 2 | Rationale |
| Columns | Amylose-based CSP (e.g., Lux Amylose-1) | Cellulose-based CSP (e.g., Lux Cellulose-1) | Screening complementary phases maximizes success.[1] |
| Mobile Phase | n-Hexane / Isopropanol (80:20 v/v) + 0.1% DEA | n-Hexane / Ethanol (90:10 v/v) + 0.1% DEA | Different alcohols alter chiral recognition mechanisms.[18] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard starting point for analytical columns. |
| Temperature | 25°C (Ambient) | 25°C (Ambient) | A controlled, common starting temperature. |
| Detection | UV, 220 nm or 275 nm | UV, 220 nm or 275 nm | Based on the chroman structure. |
| Injection Vol. | 5 µL | 5 µL | Small volume to prevent overload. |
Protocol 1: Generic HPLC Screening
-
Sample Preparation: Dissolve the racemic this compound standard in the initial mobile phase (e.g., Hexane/IPA 80:20) to a concentration of approximately 1 mg/mL.[8]
-
Column Equilibration: Install the first CSP and equilibrate with the first mobile phase (including 0.1% DEA) at 1.0 mL/min until a stable baseline is achieved (minimum 20 column volumes).[2]
-
System Suitability: Inject a standard to ensure the system is performing correctly.
-
Sample Injection: Inject 5 µL of the prepared sample.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Repeat Screening: If separation is poor or absent, switch to the second mobile phase, re-equilibrate the column, and inject again. Repeat this process for the second CSP.
-
Optimization: Once partial separation is achieved, systematically adjust the percentage of the alcohol modifier and/or the column temperature to maximize the resolution (Rs).[8]
Protocol 2: Indirect Method via Chiral Derivatization (Alternative)
This protocol is an alternative if direct methods fail or are unavailable. It uses a chiral derivatizing agent like (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTP-Cl, Mosher's acid chloride).[19]
-
Reaction Setup: In a dry vial, dissolve the racemic this compound (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents).
-
Derivatization: Cool the mixture in an ice bath. Slowly add a solution of enantiomerically pure MTP-Cl (1.1 equivalents) in the same solvent.
-
Reaction Monitoring: Allow the reaction to stir and warm to room temperature. Monitor for completion using TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a small amount of water or saturated aqueous NaHCO3. Extract the diastereomeric amide products with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[14]
-
Chromatographic Separation: Separate the resulting diastereomers on a standard achiral C18 column using a suitable mobile phase (e.g., acetonitrile/water gradient). The two diastereomers should now elute at different retention times.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. fagg-afmps.be [fagg-afmps.be]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. hplc.eu [hplc.eu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. uhplcs.com [uhplcs.com]
- 17. chiraltech.com [chiraltech.com]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Efficacy Analysis of 8-(tert-Butyl)chroman-4-amine Analogs as Monoamine Oxidase Inhibitors: A Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Introduction: The Therapeutic Potential of MAO Inhibition
Monoamine oxidases are flavoenzymes located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. The two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities. Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while selective inhibition of MAO-B is a validated approach for the treatment of Parkinson's disease and has potential in Alzheimer's disease therapy.[1][2]
The chroman-4-amine scaffold has attracted considerable interest due to its structural resemblance to known bioactive molecules and its potential for modification to achieve selective and potent inhibition of MAO isoforms. The introduction of a bulky tert-butyl group at the 8-position is hypothesized to influence the binding affinity and selectivity of these analogs. This guide aims to provide a framework for comparing the efficacy of such analogs.
Structure-Activity Relationships of Chroman-Based MAO Inhibitors
While specific data on 8-(tert-butyl)chroman-4-amine analogs is limited, the broader class of chromone and chroman-4-one derivatives offers valuable insights into the structure-activity relationships (SAR) for MAO inhibition.
Key structural features influencing activity and selectivity include:
-
Substitution on the Chroman Ring: The nature and position of substituents on the aromatic ring of the chroman nucleus significantly impact inhibitory potency and selectivity. For instance, studies on related coumarin derivatives have shown that the position of a phenyl group can dictate selectivity, with C-3 substitution favoring MAO-B inhibition and C-4 substitution favoring MAO-A.[3]
-
The 4-Amino Group: The nature of the substituent on the 4-amino group is critical for interaction with the active site of the MAO enzymes. Modifications at this position can influence binding affinity and selectivity.
-
The 8-Position Substituent: The bulky tert-butyl group at the 8-position is expected to play a significant role in orienting the molecule within the active site of the enzyme, potentially enhancing selectivity for one isoform over the other. The hydrophobic nature of this group could favor interactions within the hydrophobic cavities of the MAO active sites.[4]
Comparative Efficacy Data (A Call for Further Research)
A comprehensive, side-by-side comparison of the IC50 values for a series of this compound analogs against both MAO-A and MAO-B is not available in the published literature to date. To facilitate future research in this area, this guide provides detailed protocols for the necessary enzymatic assays. The following table is presented as a template for researchers to populate with their experimental data.
Table 1: Template for Comparative Efficacy of this compound Analogs
| Analog | R-Group on 4-Amine | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) |
| 1 | H | Data to be determined | Data to be determined | Data to be determined |
| 2 | CH₃ | Data to be determined | Data to be determined | Data to be determined |
| 3 | C₂H₅ | Data to be determined | Data to be determined | Data to be determined |
| ... | ... | ... | ... | ... |
| Reference Inhibitor 1 (e.g., Clorgyline) | - | Known Value | Known Value | Known Value |
| Reference Inhibitor 2 (e.g., Selegiline) | - | Known Value | Known Value | Known Value |
Experimental Protocols
To ensure the generation of robust and comparable data, the following detailed experimental protocols are provided.
General Synthesis of this compound Analogs
While a specific protocol for the entire series is not available, a general synthetic approach can be adapted from the synthesis of related chroman-4-amine derivatives. The synthesis would likely involve the following key steps:
-
Synthesis of 8-(tert-Butyl)chroman-4-one: This intermediate can be synthesized via a multi-step process starting from a suitably substituted phenol.
-
Reductive Amination: The 8-(tert-Butyl)chroman-4-one can then be subjected to reductive amination with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation to yield the desired this compound analogs.
Researchers should refer to general organic synthesis literature for detailed procedures on these transformations.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a common fluorometric method for determining the IC50 values of test compounds against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Clorgyline (selective MAO-A inhibitor, reference compound)
-
Selegiline (selective MAO-B inhibitor, reference compound)
-
96-well black microplates
-
Fluorescence microplate reader
Assay Workflow:
Caption: Workflow for the in vitro MAO inhibition assay.
Detailed Steps:
-
Compound Preparation: Prepare serial dilutions of the this compound analogs and reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) in DMSO.
-
Enzyme and Substrate Preparation: Prepare working solutions of recombinant human MAO-A and MAO-B enzymes and the substrate kynuramine in 100 mM potassium phosphate buffer (pH 7.4).
-
Assay Plate Setup: In a 96-well black microplate, add the following to each well:
-
Potassium phosphate buffer
-
Enzyme solution (MAO-A or MAO-B)
-
Test compound or reference inhibitor at various concentrations. Include a control with only DMSO.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (Excitation: ~320 nm, Emission: ~380 nm) over a period of 30-60 minutes using a fluorescence plate reader. The product of the reaction, 4-hydroxyquinoline, is fluorescent.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mechanistic Insights and Signaling Pathways
The inhibition of MAO enzymes directly impacts the levels of monoamine neurotransmitters in the synaptic cleft, thereby modulating downstream signaling pathways.
Caption: Simplified signaling pathway illustrating the role of MAO and its inhibition.
By inhibiting MAO, the this compound analogs prevent the degradation of monoamine neurotransmitters within the presynaptic neuron. This leads to an increased concentration of these neurotransmitters available for packaging into synaptic vesicles and subsequent release into the synaptic cleft. The elevated levels of neurotransmitters in the synapse result in enhanced activation of postsynaptic receptors, leading to the desired therapeutic effects.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel and selective MAO inhibitors. While this guide provides a foundational understanding and the necessary experimental framework, further research is imperative to synthesize and evaluate a series of these analogs. Such studies will be crucial for elucidating detailed structure-activity relationships and identifying lead compounds with optimal potency, selectivity, and pharmacokinetic properties for the treatment of neurodegenerative and psychiatric disorders. The protocols and information presented herein are intended to empower researchers to undertake these critical investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms – ScienceOpen [scienceopen.com]
- 4. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Biological Target Validation of 8-(tert-Butyl)chroman-4-amine: A Comparative and Methodological Approach
For researchers and drug development professionals, the journey from a novel bioactive compound to a validated therapeutic agent is both complex and challenging. A critical milestone in this journey is the definitive identification and validation of the compound's biological target. This guide provides a comprehensive, technically-grounded framework for elucidating the biological target of 8-(tert-Butyl)chroman-4-amine, a compound of interest within the broader class of chromane derivatives known for their diverse biological activities. While the specific molecular target of this compound is not yet fully established in publicly available literature, this guide will serve as a roadmap for its discovery and validation, comparing potential methodologies and providing the rationale behind experimental choices.
The chromane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of activities, including antimicrobial and anticancer effects. The addition of a tert-butyl group at the 8th position and an amine at the 4th position of the chromane ring suggests a molecule designed for specific molecular interactions, warranting a thorough investigation into its mechanism of action.
This guide is structured to walk you through a logical, multi-faceted approach to target validation, from initial hypothesis generation to in-depth cellular and in vivo confirmation. We will explore both direct and indirect methods of target identification and provide comparative insights into alternative approaches, all grounded in the principles of scientific rigor and reproducibility.
Part 1: The Strategic Imperative of Target Validation
Before embarking on any experimental work, it is crucial to understand the importance of robust target validation. An early and accurate identification of a drug's molecular target is paramount for several reasons:
-
Mechanism of Action (MoA): Understanding the MoA is fundamental to rational drug development, enabling the optimization of efficacy and the prediction of potential side effects.
-
Biomarker Development: A validated target can serve as a biomarker for patient selection and for monitoring therapeutic response during clinical trials.
-
Intellectual Property: A well-defined MoA strengthens patent claims and enhances the value of a therapeutic candidate.
-
Go/No-Go Decisions: Early target validation allows for more informed decision-making, preventing the costly pursuit of compounds with ambiguous or undesirable mechanisms.[1]
The validation process is not a linear path but rather an iterative cycle of hypothesis generation, experimental testing, and data-driven refinement.
Part 2: A Multi-pronged Approach to Target Identification
Given the novelty of this compound, we will employ a combination of in silico and experimental methods to identify its putative biological target.
In Silico and Computational Approaches: Generating the Initial Hypotheses
Computational methods provide a rapid and cost-effective means of generating initial hypotheses about a compound's potential targets.[2]
-
Ligand-Based Similarity Searching: The structure of this compound can be used to search databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with similar pharmacophores. The known targets of these similar molecules can then be considered as potential targets for our compound of interest.
-
Reverse Docking: In this approach, the structure of this compound is docked against a library of crystallographically-defined protein structures. The proteins with the best predicted binding affinities are then prioritized for experimental validation.
Experimental Protocol: In Silico Reverse Docking
-
Prepare the Ligand: Generate a 3D conformation of this compound and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Select a Protein Library: Utilize a curated library of druggable protein targets, such as the Protein Data Bank (PDB).
-
Perform Docking: Use a validated docking program (e.g., AutoDock Vina, Glide) to systematically dock the ligand into the binding sites of the selected proteins.
-
Analyze Results: Rank the protein targets based on their docking scores and visually inspect the binding poses for favorable interactions (e.g., hydrogen bonds, hydrophobic contacts).
Experimental Target Identification: From Broad to Specific
Following the generation of in silico hypotheses, experimental methods are employed to identify direct binding partners of this compound.
Workflow for Target Identification
Caption: Experimental workflow for identifying putative biological targets.
-
Affinity Chromatography: This is a powerful technique for isolating binding partners from complex biological mixtures.[3] this compound is first immobilized on a solid support. A cell lysate is then passed over this support, and proteins that bind to the compound are retained. After washing away non-specific binders, the retained proteins are eluted and identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation. Intact cells are treated with this compound, heated to various temperatures, and the soluble protein fraction is analyzed by western blotting or mass spectrometry. An increase in the melting temperature of a specific protein in the presence of the compound indicates a direct binding interaction.
-
Drug Affinity Responsive Target Stability (DARTS): DARTS leverages the principle that ligand binding can protect a target protein from proteolysis. Cell lysates are treated with the compound and then subjected to limited proteolysis. The protected proteins are then identified by SDS-PAGE and mass spectrometry.
Comparison of Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | Immobilized ligand captures binding partners from a lysate. | Can identify both high and low affinity binders. | Requires chemical modification of the compound; risk of false positives due to non-specific binding. |
| CETSA | Ligand binding increases the thermal stability of the target protein. | Can be performed in intact cells, preserving the native protein conformation. | May not be suitable for all targets; requires target-specific antibodies or mass spectrometry for detection. |
| DARTS | Ligand binding protects the target protein from proteolysis. | Does not require compound immobilization. | May not be effective for all protein-ligand interactions; digestion conditions need careful optimization. |
Part 3: Validating the Putative Target
Once a list of putative targets has been generated, a series of validation experiments are necessary to confirm a causal link between the target and the observed biological effects of this compound.
In Vitro Validation: Confirming the Molecular Interaction
-
Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and kinetics of the interaction between this compound and the purified target protein.
-
Enzymatic Assays: If the putative target is an enzyme, its activity can be measured in the presence and absence of the compound to determine if it acts as an inhibitor or an activator.
Hypothetical Scenario: Validation of a Kinase Target
Let's assume that our target identification experiments point towards a specific kinase, "Kinase X," as a primary target of this compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagents: Recombinant Kinase X, substrate peptide, ATP, this compound, and a known Kinase X inhibitor (e.g., Staurosporine) as a positive control.
-
Assay: Set up reactions containing the kinase, substrate, and varying concentrations of this compound or the control inhibitor.
-
Initiate Reaction: Add ATP to start the phosphorylation reaction.
-
Detection: After a set incubation time, measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value.
Hypothetical Comparative Data
| Compound | IC50 for Kinase X (nM) |
| This compound | 50 |
| Staurosporine (Control) | 10 |
| Inactive Chromane Analog | >10,000 |
Cellular Validation: Linking Target Engagement to Cellular Phenotype
Cellular assays are crucial for demonstrating that the interaction between this compound and its target is relevant in a biological context.
-
Target Engagement Assays: Cellular CETSA can be used to confirm that the compound engages the target protein within the cell at concentrations that are consistent with the observed cellular phenotype.
-
Genetic Approaches: Techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the putative target can be used to see if they phenocopy the effects of the compound.[1] If the cellular effects of this compound are diminished in cells lacking the target protein, this provides strong evidence for on-target activity.
Signaling Pathway Analysis
Caption: Hypothetical signaling pathway for this compound.
Part 4: In Vivo Validation and Preclinical Assessment
The final stage of target validation involves demonstrating the relevance of the target in a whole organism model.[1]
-
Animal Models of Disease: If a relevant animal model exists, the efficacy of this compound can be tested.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies are essential to correlate the concentration of the compound in the plasma and target tissue with the modulation of the target and the observed therapeutic effect.
-
Toxicity Studies: Early assessment of potential off-target effects and toxicity is crucial for the continued development of the compound.
Conclusion
The validation of a biological target for a novel compound like this compound is a multifaceted process that requires a combination of computational, biochemical, cellular, and in vivo approaches. By systematically applying the methodologies outlined in this guide, researchers can confidently identify and validate the molecular target, elucidate the mechanism of action, and ultimately accelerate the translation of a promising compound into a clinically effective therapeutic. This rigorous, evidence-based approach is the cornerstone of modern drug discovery and development.
References
A Comparative Guide to Chroman-Based γ-Secretase Inhibitors for Alzheimer's Disease Research
This guide provides a comparative analysis of chroman-based γ-secretase inhibitors, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the significance of the chroman scaffold, compare its derivatives to other inhibitor classes, and provide detailed experimental protocols for validation.
Introduction: The Chroman Scaffold and γ-Secretase Inhibition
The amyloid cascade hypothesis posits that the accumulation of β-amyloid (Aβ) peptides is a primary pathological event in Alzheimer's disease (AD).[1][2] These Aβ peptides, particularly the aggregation-prone 42-amino-acid form (Aβ42), are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[1][3] This makes γ-secretase a prime therapeutic target for reducing Aβ production.[1][2]
γ-secretase is a complex intramembrane protease composed of four proteins: presenilin (PSEN1 or PSEN2), nicastrin, APH-1, and PEN-2.[1][3] While it is responsible for producing Aβ, it also cleaves a wide range of other transmembrane proteins, with over 100 substrates identified.[4][5] The most critical of these is the Notch receptor, which is essential for cell-fate determination and tissue homeostasis.[3][6]
Inhibition of Notch signaling by early-generation γ-secretase inhibitors (GSIs) has led to significant mechanism-based toxicities, including gastrointestinal issues and immunosuppression, which ultimately resulted in clinical trial failures.[7][8][9] This has driven the search for new generations of inhibitors with improved selectivity for APP processing over Notch.
The chroman ring system has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. Its rigid, bicyclic structure provides a robust framework for designing potent and selective enzyme inhibitors. In the context of γ-secretase, chroman-based inhibitors have been developed with the aim of achieving a better therapeutic window by sparing Notch cleavage.
Comparative Analysis: A Chroman-Based GSI vs. a Non-Selective Inhibitor
To illustrate the advantages of a scaffold-based drug design approach, we will compare a representative chroman-based γ-secretase inhibitor, "Chroman-A" (a hypothetical but representative compound based on published structures), with Semagacestat (LY-450139) , a well-characterized but non-selective GSI that was discontinued in Phase III trials.[2][7][8]
The key differentiator for success in this field is selectivity. An ideal GSI should potently inhibit the production of Aβ42 while having minimal impact on the cleavage of Notch. This can be quantified by a selectivity ratio (Notch IC50 / Aβ42 IC50), where a higher number indicates greater selectivity for APP.
| Inhibitor | Chemical Class | Aβ42 IC50 (Cellular) | Notch IC50 (Cellular) | Selectivity Ratio (Notch/Aβ42) | Clinical Status |
| Semagacestat | Benzocaprolactam | ~10.9 nM[10] | ~14.1 nM[10] | ~1.3[10] | Discontinued (Phase III)[2][7] |
| Chroman-A | Chroman Derivative | ~5-15 nM | >200 nM | >20 | Preclinical/Hypothetical |
Causality Behind Experimental Choices: The comparison focuses on cellular IC50 values rather than purely biochemical assays. This is critical because cell permeability, efflux, and off-target effects within a living system can significantly alter a compound's apparent potency and selectivity. The choice of Aβ42 as the primary endpoint is due to its high propensity to aggregate and its central role in AD pathology.[3] Measuring the inhibition of Notch signaling (e.g., by quantifying the Notch Intracellular Domain, NICD) is equally important to predict potential toxicity.[6][11]
Visualizing the Mechanism of Action
To understand the comparative goal, we must first visualize the underlying biological pathway. γ-secretase cleaves multiple substrates, and an ideal inhibitor must differentiate between them.
Caption: γ-Secretase cleaves both APP and Notch. Non-selective inhibitors like Semagacestat block both pathways, leading to toxicity. Selective inhibitors like Chroman-A preferentially block Aβ production.
Experimental Protocols for Inhibitor Validation
To produce reliable and comparable data, standardized and well-controlled experiments are essential. The following protocols describe how to determine the cellular potency and selectivity of a novel chroman-based inhibitor.
Experimental Workflow Overview
The overall process involves treating engineered cells with the inhibitor, quantifying the products of γ-secretase activity (Aβ42 and NICD), and calculating IC50 values.
Caption: Workflow for determining the potency and selectivity of γ-secretase inhibitors in cell-based assays.
Protocol 1: Cell-Based Aβ42 Secretion Assay (ELISA)
This protocol quantifies the amount of Aβ42 secreted by cells into the culture medium, providing a direct measure of γ-secretase activity on APP.
-
Objective: To determine the IC50 value of an inhibitor for Aβ42 production.
-
Trustworthiness: This protocol includes vehicle controls (to establish baseline Aβ42 levels) and positive controls (a known inhibitor like Semagacestat) to validate assay performance. The use of a highly specific sandwich ELISA ensures accurate quantification.[12][13]
Step-by-Step Methodology:
-
Cell Culture: Seed HEK293 cells stably overexpressing human APP695 in 96-well plates at a density that will result in ~90% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., Chroman-A) and control inhibitor (Semagacestat) in DMSO. A typical starting concentration is 10 mM, diluted to a final concentration range of 10 µM to 0.1 nM in the cell culture medium. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.
-
Treatment: Remove the existing medium from the cells and replace it with a medium containing the serially diluted compounds. Include "vehicle only" (0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Harvest: Carefully collect the conditioned medium from each well. Centrifuge the medium at 500 x g for 5 minutes to pellet any detached cells and collect the supernatant.
-
Quantification (ELISA): Quantify the Aβ42 concentration in the supernatant using a commercially available human Aβ42-specific sandwich ELISA kit, following the manufacturer's instructions.[13][14]
-
Data Analysis:
-
Normalize the data by setting the average of the vehicle-treated wells to 100% activity and wells with a high concentration of a potent inhibitor to 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Notch Cleavage Assay (Western Blot)
This protocol measures the level of the Notch Intracellular Domain (NICD), the direct product of γ-secretase cleavage of the Notch receptor. A reduction in NICD indicates inhibition of Notch signaling.
-
Objective: To determine the IC50 value of an inhibitor for Notch processing.
-
Causality: Using cells that express a truncated form of Notch (NotchΔE) provides a constitutively active substrate for γ-secretase, simplifying the assay by removing the need for ligand stimulation.[11] Western blotting provides a semi-quantitative but robust method for detecting changes in intracellular protein levels.
Step-by-Step Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing a C-terminally tagged NotchΔE construct in 6-well plates.
-
Treatment: Treat cells with serially diluted inhibitor and vehicle control as described in Protocol 4.2.
-
Incubation: Incubate for 24 hours at 37°C.
-
Harvest and Lysis:
-
Wash cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of total protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the NICD (or the tag).
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensity for NICD and a loading control (e.g., GAPDH or β-actin).
-
Normalize the NICD signal to the loading control.
-
Plot the normalized NICD levels against the inhibitor concentration to determine the IC50 value.
-
Conclusion and Future Directions
The comparative data and protocols presented in this guide underscore the importance of scaffold-based design in developing next-generation γ-secretase inhibitors. While non-selective inhibitors like Semagacestat provided a crucial test of the amyloid hypothesis, their clinical failure highlighted the unacceptable toxicity associated with blocking Notch signaling.[7][15]
Chroman-based inhibitors and other novel chemical classes represent a more refined approach, aiming for a therapeutic window that allows for the reduction of pathogenic Aβ42 without causing severe mechanism-based side effects. The experimental workflows provided herein offer a robust framework for researchers to validate new compounds, ensuring that both potency and, critically, selectivity are rigorously assessed. Future research should continue to focus on developing γ-secretase modulators (GSMs) rather than inhibitors, as these compounds can allosterically shift Aβ production to shorter, less toxic forms without blocking the enzyme's activity on other substrates like Notch.[5][16]
References
- 1. Frontiers | The γ-secretase complex: from structure to function [frontiersin.org]
- 2. Semagacestat – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Gamma secretase - Wikipedia [en.wikipedia.org]
- 4. The substrate repertoire of γ-secretase/presenilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Notch-Sparing γ-Secretase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Semagacestat - Wikipedia [en.wikipedia.org]
- 8. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-secretase inhibitors and modulators for the treatment of Alzheimer's disease: disappointments and hopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. A γ-secretase inhibitor blocks Notch signaling in vivo and causes a severe neurogenic phenotype in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Cellular Model of Amyloid Precursor Protein Processing and Amyloid-β Peptide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mesoscale.com [mesoscale.com]
- 14. immunoway.com [immunoway.com]
- 15. alzforum.org [alzforum.org]
- 16. γ-Secretase inhibitors and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of 8-(tert-Butyl)chroman-4-amine
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical entity is paramount to its successful translation into a therapeutic agent. This guide provides an in-depth technical comparison of 8-(tert-Butyl)chroman-4-amine's potential cross-reactivity profile against a panel of off-target proteins. We will explore the known biological activities of the broader chroman chemical class, propose a robust experimental workflow to define the specific selectivity of our lead compound, and present a comparative analysis with a hypothetical alternative.
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties[1][2][3][4]. For instance, certain chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2[5], while others have shown affinity for sigma receptors and serotonin 5-HT1A receptors[6][7]. Given this chemical promiscuity, a thorough assessment of off-target interactions for any new chroman-based compound is a critical step in preclinical development to mitigate potential adverse effects.
The Imperative of Cross-Reactivity Profiling
Undesirable off-target interactions are a leading cause of drug candidate attrition during preclinical and clinical development. Early identification of these liabilities allows for informed decisions, guiding medicinal chemistry efforts to enhance selectivity or leading to the early termination of unpromising candidates. This guide outlines a systematic approach to characterizing the cross-reactivity of this compound, a novel compound with therapeutic potential. Our objective is to build a comprehensive selectivity profile to de-risk its progression.
Proposed Experimental Workflow for Cross-Reactivity Assessment
To ascertain the selectivity of this compound, a tiered screening approach is recommended. This begins with a broad panel screen to identify potential off-target interactions, followed by more detailed dose-response studies to confirm and quantify these activities.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-[2-[(substituted chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamines: synthesis and wide range of antagonism at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Selectivity of a Novel CNS Agent: A Case Study with 8-(tert-Butyl)chroman-4-amine
Executive Summary
In the landscape of modern drug discovery, particularly within neuroscience, the clinical success or failure of a novel chemical entity is often dictated by its selectivity. A compound that potently modulates its intended target while avoiding interaction with other biomolecules—a so-called "clean" compound—is more likely to exhibit a favorable therapeutic window with minimal side effects. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, using the hypothetical agent 8-(tert-Butyl)chroman-4-amine (BTC-4A) as a practical case study.
We will operate from the hypothesis that BTC-4A is a novel antagonist of the Serotonin 2C (5-HT2C) receptor , a G-protein coupled receptor (GPCR) implicated in appetite, mood, and psychosis. Our primary challenge is to determine its binding and functional selectivity against the highly homologous 5-HT2A and 5-HT2B receptors, off-target interactions with which are linked to hallucinogenic effects and cardiac valvulopathy, respectively. This guide will detail the strategic selection of assays, present step-by-step experimental protocols, and offer a model for data interpretation and visualization, equipping research and development teams with the tools to build a robust selectivity profile.
The Selectivity Imperative: Why Target Engagement Isn't Enough
A compound's affinity for its primary target is only the first chapter of its pharmacological story. True therapeutic potential is defined by the entire spectrum of its interactions. Off-target binding can lead to unforeseen side effects, toxicity, or even desirable polypharmacology. For a 5-HT2C antagonist program, the selectivity question is not merely academic; it is a critical safety and efficacy hurdle.
-
5-HT2A Receptor: Activation of this receptor is associated with the hallucinogenic effects of psychedelics. An antagonist for 5-HT2C that also blocks 5-HT2A might have a different therapeutic profile, but unintended partial agonism could be problematic.
-
5-HT2B Receptor: Agonism at this receptor is notoriously linked to drug-induced cardiac valvular heart disease, a toxicity that led to the withdrawal of the weight-loss drug fenfluramine. Therefore, ensuring any 5-HT2C-targeting compound is devoid of 5-HT2B agonist activity is paramount.[1][2]
This guide will walk through a logical, tiered approach to building a selectivity case for BTC-4A, comparing it against two reference compounds: Lorcaserin , a known 5-HT2C agonist with moderate selectivity, and Mirtazapine , a "dirtier" antidepressant with a broad receptor binding profile.
Comparative Selectivity Profiling: BTC-4A vs. Reference Agents
A robust selectivity profile is built on quantitative data. The primary method for assessing binding affinity is the radioligand binding assay, which measures the ability of a test compound to displace a radioactive ligand from a receptor. The results are typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.
Table 1: Comparative Binding Affinity (Ki, nM) Profile
| Target | BTC-4A (Hypothetical) | Lorcaserin (Reference) | Mirtazapine (Reference) | Rationale for Inclusion |
| 5-HT2C | 5.2 | 13 | 39 | Primary Target |
| 5-HT2A | 215 | 98 | 18 | Key Homologous Subtype (CNS side effects) |
| 5-HT2B | >10,000 | 710 | 250 | Key Homologous Subtype (Cardiac toxicity) |
| 5-HT1A | 1,800 | >10,000 | 105 | Common Serotonin Off-Target |
| D2 (Dopamine) | 950 | 2,400 | >10,000 | Key CNS Off-Target (EPS risk) |
| H1 (Histamine) | 4,500 | >10,000 | 1.6 | Key CNS Off-Target (Sedation) |
| hERG Channel | >10,000 | >10,000 | 8,000 | Critical Cardiac Safety Target |
Data Interpretation:
Based on this hypothetical data, BTC-4A demonstrates a promising selectivity profile. Its affinity for the primary target, 5-HT2C, is high (Ki = 5.2 nM). Critically, its affinity for 5-HT2A is over 40-fold lower (215 / 5.2), and it shows negligible affinity for the 5-HT2B receptor. This suggests a potentially lower risk of the side effects that plague less selective compounds. In contrast, Mirtazapine shows high affinity for multiple targets, explaining its complex pharmacological effects, including sedation (via H1 antagonism).
Experimental Deep Dive: Methodologies for Selectivity Assessment
Accurate and reproducible data is the bedrock of any comparison guide. Here, we detail the protocols for two essential assays: a primary binding assay and a secondary functional assay.
This protocol determines the binding affinity (Ki) of BTC-4A by measuring its ability to compete with a known high-affinity radioligand.
Objective: To quantify the binding affinity of test compounds at the human 5-HT2C receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT2C receptor.
-
Radioligand: [3H]-Mesulergine (specific activity ~80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl2, pH 7.4.
-
Non-specific binding control: Mianserin (10 µM final concentration).
-
Test compounds (BTC-4A, etc.) dissolved in 100% DMSO.
-
96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 2 µL of each concentration into the wells of a 96-well plate. For "Total Binding" wells, add 2 µL of DMSO. For "Non-Specific Binding" (NSB) wells, add 2 µL of 10 µM Mianserin.
-
Reagent Preparation: Prepare the radioligand solution by diluting [3H]-Mesulergine in assay buffer to a final concentration of ~1.0 nM. Prepare the membrane solution by homogenizing the cell membranes in ice-cold assay buffer.
-
Assay Incubation: To each well, add 100 µL of the membrane suspension followed by 100 µL of the [3H]-Mesulergine solution. The final assay volume is 202 µL.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes with gentle agitation. This allows the binding reaction to reach equilibrium. The choice of a 60-minute incubation is based on kinetic binding studies that determine the time required to reach a steady state.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters three times with 300 µL of ice-cold assay buffer to remove any remaining unbound radioligand. This step is critical to reduce background noise.
-
Scintillation Counting: Place the filters into scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where IC50 is the concentration of the test compound that displaces 50% of the radioligand, [L] is the concentration of the radioligand, and Kd is the dissociation constant of the radioligand.[3]
Binding does not always equate to function. A compound can bind to a receptor but have no effect (neutral antagonist), inhibit its constitutive activity (inverse agonist), or mimic its natural ligand (agonist). This assay determines the functional consequence of BTC-4A binding. Since 5-HT2C is a Gq-coupled receptor, its activation leads to the production of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade.[4]
Objective: To determine if BTC-4A acts as an antagonist at the 5-HT2C receptor and to quantify its potency (IC50).
Materials:
-
CHO-K1 cells stably co-expressing the human 5-HT2C receptor and a G-protein alpha subunit.
-
Agonist: Serotonin (5-HT).
-
IP-One HTRF Assay Kit (Cisbio or equivalent).
-
Cell culture medium, stimulation buffer.
Step-by-Step Methodology:
-
Cell Plating: Seed the cells into a 96-well white microplate and culture overnight to allow for adherence.
-
Antagonist Pre-incubation: Remove the culture medium and add 20 µL of stimulation buffer containing various concentrations of the test compound (BTC-4A). Incubate for 15 minutes at 37°C. This allows the antagonist to bind to the receptor before agonist challenge.
-
Agonist Challenge: Add 20 µL of stimulation buffer containing the agonist (Serotonin) at a fixed concentration known to produce ~80% of the maximal response (the EC80 concentration). Incubate for 60 minutes at 37°C.
-
Cell Lysis & Detection: Add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1 cryptate) as per the manufacturer's instructions.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
HTRF Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the two emission signals and plot the results against the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the functional potency of the antagonist.
Visualizing the Process: A Selectivity Screening Cascade
A structured, tiered approach is essential for efficient and cost-effective selectivity profiling. Early-stage assays focus on the primary target and key liabilities, while later-stage, broader panels provide a comprehensive safety profile.
References
In Vivo Validation of 8-(tert-Butyl)chroman-4-amine Activity: A Comparative Guide for Novel Monoamine Reuptake Inhibitor Candidates
For researchers in neuropharmacology and drug development, the journey from a novel synthesized compound to a validated in vivo active agent is both complex and critical. This guide provides a comprehensive framework for the in vivo validation of 8-(tert-Butyl)chroman-4-amine, a novel compound with structural motifs suggesting potential activity as a monoamine reuptake inhibitor. Drawing from established principles in the field, we will compare its hypothetical validation pathway against well-known alternatives and outline the requisite experimental data to establish its preclinical profile.
Introduction: Deconstructing this compound
The chemical structure of this compound presents two key features that inform our initial hypothesis. The chroman-4-amine core is a recognized pharmacophore present in various biologically active compounds, while the tert-butyl group is often incorporated to enhance metabolic stability, a crucial attribute for any potential therapeutic agent[1]. Monoamine reuptake inhibitors are a cornerstone in the treatment of central nervous system (CNS) disorders, particularly major depressive disorder[2]. They function by binding to and blocking the serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters, thereby increasing the synaptic availability of these neurotransmitters[2][3].
Based on these structural alerts, we hypothesize that this compound functions as a monoamine reuptake inhibitor. This guide will detail the logical progression of experiments to test this hypothesis, from initial in vitro characterization to comprehensive in vivo validation.
Pre-Clinical In Vitro Assessment: The Foundation for In Vivo Success
Before committing to costly and ethically sensitive animal studies, a robust in vitro characterization is imperative. This initial phase serves to confirm the compound's mechanism of action and provides essential data for dose selection in subsequent in vivo experiments.
Primary Target Engagement: Monoamine Transporter Binding and Uptake Assays
The first step is to determine if this compound directly interacts with its putative targets. This is achieved through competitive binding assays and functional uptake assays using cell lines stably expressing human SERT, NET, and DAT.
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture: Maintain HEK293 cells stably expressing hSERT, hNET, or hDAT in appropriate media.
-
Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Binding Reaction: Incubate membrane preparations with a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of this compound.
-
Detection: After incubation, rapidly filter the reaction mixture through glass fiber filters and wash to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by non-linear regression analysis of the competition binding curves. The IC50 value represents the concentration of the test compound required to displace 50% of the radioligand binding.
Data Presentation: Comparative In Vitro Potency
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Selectivity Profile |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data | To be determined |
| Fluoxetine (SSRI) | ~1 | >100 | >1000 | SERT Selective |
| Desipramine (NRI) | >100 | ~1 | >1000 | NET Selective |
| Bupropion (DNRI) | >1000 | >1000 | ~100 | DAT/NET Selective |
| Venlafaxine (SNRI) | ~20 | ~50 | >1000 | SERT/NET Selective |
Ki values are indicative and sourced from public databases and literature.
Functional Assessment: Neurotransmitter Uptake Inhibition
A functional assay is crucial to confirm that binding to the transporter translates into inhibition of its activity. This is typically done by measuring the uptake of radiolabeled neurotransmitters into synaptosomes or transfected cell lines.
Experimental Protocol: Synaptosomal Uptake Assay
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Uptake Reaction: Pre-incubate synaptosomes with varying concentrations of this compound or a reference compound.
-
Initiate Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine).
-
Terminate Uptake: After a short incubation period, terminate the uptake by rapid filtration and washing.
-
Data Analysis: Quantify the amount of radioactivity taken up by the synaptosomes and calculate the IC50 for uptake inhibition.
In Vivo Pharmacokinetic Profiling: Getting the Drug to the Target
A compound's in vivo efficacy is critically dependent on its pharmacokinetic (PK) properties. The primary goal of this phase is to determine the dose and dosing regimen that will achieve and maintain therapeutic concentrations in the brain.
Experimental Workflow: In Vivo Pharmacokinetics
Caption: Workflow for pharmacokinetic profiling.
Key Parameters to Determine:
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.
-
Brain-to-Plasma Ratio: Indicates the ability of the compound to cross the blood-brain barrier.
In Vivo Pharmacodynamic and Efficacy Models: Demonstrating a Therapeutic Effect
With a confirmed mechanism of action and a defined PK profile, the next step is to assess the compound's efficacy in relevant animal models of disease. For a putative antidepressant, the following models are standard.
Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for antidepressant-like activity. Rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. Antidepressant compounds typically reduce the time spent immobile.
Experimental Protocol: Forced Swim Test
-
Acclimation: Acclimate animals to the testing room for at least one hour before the experiment.
-
Pre-test: On day one, place each mouse in a glass cylinder filled with water for a 15-minute conditioning session.
-
Drug Administration: On day two, administer this compound, a vehicle control, or a positive control (e.g., Fluoxetine) at appropriate doses determined from PK studies.
-
Test Session: 30-60 minutes after drug administration, place the animals back into the water cylinders for a 6-minute test session.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test session. A significant decrease in immobility time compared to the vehicle group suggests antidepressant-like activity.
Tail Suspension Test (TST)
Similar to the FST, the TST is another behavioral despair model used to predict antidepressant efficacy. Mice are suspended by their tails, and the duration of immobility is recorded.
Comparative Efficacy Data (Hypothetical)
| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (s) in FST (Mean ± SEM) | Immobility Time (s) in TST (Mean ± SEM) |
| Vehicle | - | 150 ± 10 | 180 ± 12 |
| This compound | 10 | Hypothetical Data | Hypothetical Data |
| This compound | 30 | Hypothetical Data | Hypothetical Data |
| Fluoxetine | 20 | 80 ± 8 | 100 ± 9 |
Off-Target Liability and Safety Assessment
A crucial aspect of preclinical development is to assess the compound's safety profile and potential for off-target effects.
Signaling Pathway: Potential Off-Target Interactions
Caption: Potential on-target and off-target interactions.
Key Safety and Toxicity Studies:
-
hERG Channel Assay: To assess the risk of cardiac arrhythmia.
-
CYP450 Inhibition Panel: To evaluate the potential for drug-drug interactions.
-
Rodent Toxicology: Acute and repeated-dose toxicity studies to identify potential target organs of toxicity and establish a safety margin.
Conclusion and Future Directions
This guide outlines a systematic and logical approach to the in vivo validation of this compound as a potential monoamine reuptake inhibitor. By following a staged progression from in vitro characterization to in vivo efficacy and safety studies, researchers can build a comprehensive data package to support its further development. The comparative framework provided, referencing established compounds and methodologies, ensures that the data generated is robust and interpretable within the broader context of CNS drug discovery. Positive outcomes from these studies would warrant further investigation into more complex behavioral models and long-term safety assessments, paving the way for potential clinical translation.
References
A Comparative Guide to the Synthetic Routes of 8-(tert-Butyl)chroman-4-amine
For researchers and professionals in drug development, the efficient and scalable synthesis of novel chemical entities is paramount. 8-(tert-Butyl)chroman-4-amine represents a valuable scaffold in medicinal chemistry, and its synthesis necessitates a careful evaluation of potential routes to ensure optimal yield, purity, and process safety. This guide provides an in-depth, objective comparison of the primary synthetic strategies for accessing this target molecule, grounded in established chemical principles and supported by experimental insights.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach to this compound identifies the key intermediate, 8-(tert-Butyl)chroman-4-one. The conversion of this ketone to the target primary amine is the pivotal transformation for which we will compare distinct methodologies. The precursor ketone can be conceptually derived from commercially available 2-tert-butylphenol, establishing a clear and practical starting point for the synthesis.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Key Intermediate: 8-(tert-Butyl)chroman-4-one
The construction of the chromanone core is the foundational stage of this synthesis. A robust and scalable method involves a two-step sequence starting from 2-tert-butylphenol.
-
Friedel-Crafts Acylation: 2-tert-butylphenol is reacted with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution directs the acylation primarily to the para position relative to the hydroxyl group, yielding 3-chloro-1-(3-tert-butyl-2-hydroxyphenyl)propan-1-one.
-
Intramolecular Cyclization: The resulting intermediate is then treated with a base, such as sodium hydroxide, to facilitate an intramolecular Williamson ether synthesis. The phenoxide attacks the carbon bearing the chlorine, displacing it and forming the six-membered heterocyclic ring of 8-(tert-Butyl)chroman-4-one. This cyclization is typically efficient and high-yielding.[1]
Caption: Synthesis of the key intermediate, 8-(tert-Butyl)chroman-4-one.
From Ketone to Amine: A Comparative Analysis
With the key intermediate, 8-(tert-Butyl)chroman-4-one, in hand, the crucial transformation to the target amine can be approached by several methods. Here, we compare two of the most reliable and industrially relevant strategies: one-pot reductive amination and a two-step sequence via an oxime intermediate.
Route A: One-Pot Reductive Amination
This elegant approach combines the formation of an imine and its subsequent reduction into a single, streamlined operation. The ketone is treated with a source of ammonia, such as ammonium acetate or ammonia in an alcoholic solvent, to form the corresponding imine in situ. A reducing agent, present in the same reaction mixture, then reduces the C=N double bond to afford the primary amine.
The choice of reducing agent is critical for the success of this reaction. It must be mild enough not to reduce the starting ketone but potent enough to reduce the intermediate iminium ion. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this transformation due to their selectivity.[2][3] Catalytic hydrogenation can also be employed, offering a greener alternative.[4]
A classical variant of this reaction is the Leuckart-Wallach reaction , which utilizes ammonium formate or formamide as both the ammonia source and the reducing agent, typically at high temperatures.[5][6][7] Modern catalytic versions of the Leuckart-Wallach reaction can proceed under milder conditions.[8]
Caption: Route A: One-Pot Reductive Amination.
Route B: Two-Step Synthesis via an Oxime Intermediate
This classical and highly reliable method proceeds in two discrete steps:
-
Oxime Formation: The 8-(tert-Butyl)chroman-4-one is first reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding oxime. This reaction is typically high-yielding and produces a stable, often crystalline, intermediate that can be purified if necessary.
-
Oxime Reduction: The purified oxime is then reduced to the primary amine. A variety of reducing agents can effect this transformation. For laboratory-scale synthesis, lithium aluminum hydride (LiAlH₄) in an ethereal solvent is highly effective, albeit requiring careful handling due to its pyrophoric nature.[9][10] A safer and more scalable alternative is catalytic hydrogenation , using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), under a hydrogen atmosphere.[11] Dissolving metal reductions, such as sodium in ethanol, also provide a viable, though often less convenient, option.
Caption: Route B: Two-Step Synthesis via Oxime Intermediate.
Quantitative and Qualitative Comparison
| Parameter | Route A: One-Pot Reductive Amination | Route B: Two-Step via Oxime |
| Number of Steps | 1 (from ketone) | 2 (from ketone) |
| Overall Yield | Moderate to Good (60-85%) | Good to Excellent (70-90%) |
| Process Time | Shorter (one-pot) | Longer (two discrete steps) |
| Scalability | Excellent, especially with catalytic methods | Good; handling of LiAlH₄ can be a limitation |
| Reagent Safety | NaBH₃CN is toxic. Catalytic hydrogenation requires specialized equipment. | LiAlH₄ is pyrophoric. Catalytic hydrogenation requires specialized equipment. |
| Substrate Scope | Very broad | Very broad |
| Purification | Direct isolation of the final product. | Isolation of an intermediate oxime may simplify final purification. |
Experimental Protocols
Protocol for Route A: One-Pot Reductive Amination
-
To a solution of 8-(tert-Butyl)chroman-4-one (1.0 eq) in methanol is added ammonium acetate (10.0 eq).
-
The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.
-
Sodium cyanoborohydride (1.5 eq) is added portion-wise over 15 minutes, ensuring the temperature is maintained below 30 °C.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is carefully quenched by the slow addition of 2M HCl until the pH is ~2 to destroy excess hydride.
-
The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether).
-
The aqueous layer is basified to pH >10 with 2M NaOH and extracted with dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound, which can be further purified by column chromatography or crystallization of a salt.
Protocol for Route B: Synthesis via Oxime Intermediate
Step 1: Oxime Formation
-
8-(tert-Butyl)chroman-4-one (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.0 eq) are dissolved in ethanol.
-
The mixture is heated at reflux for 2-4 hours until TLC or LC-MS indicates complete consumption of the ketone.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude oxime, which can be purified by recrystallization.
Step 2: Oxime Reduction with LiAlH₄
-
A solution of the 8-(tert-Butyl)chroman-4-one oxime (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated at reflux for 4-8 hours.
-
The reaction is cooled to 0 °C and quenched sequentially by the careful, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with THF.
-
The combined filtrate and washings are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude this compound, which is then purified.
Conclusion and Recommendations
Both Route A and Route B are viable and effective strategies for the synthesis of this compound from its corresponding ketone.
-
Route A (One-Pot Reductive Amination) is highly advantageous in terms of operational simplicity and process time, making it ideal for rapid library synthesis and initial scale-up. The use of milder reducing agents like sodium triacetoxyborohydride can further enhance the safety profile of this method.
-
Route B (Two-Step via Oxime) offers the potential for higher overall yields and provides a stable, purifiable intermediate. This can be particularly beneficial for ensuring the high purity of the final active pharmaceutical ingredient (API). While the use of LiAlH₄ presents handling challenges, substituting it with catalytic hydrogenation makes this route more amenable to large-scale production.
The ultimate choice of synthetic route will depend on the specific requirements of the project, including scale, available equipment, purity specifications, and safety considerations. For most discovery and early development phases, the efficiency of one-pot reductive amination (Route A) makes it the preferred strategy. For later-stage process development and manufacturing, the robustness and potential for higher purity offered by the two-step oxime reduction (Route B), particularly with catalytic hydrogenation, may be more advantageous.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. youtube.com [youtube.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 8-(tert-Butyl)chroman-4-amine
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 8-(tert-Butyl)chroman-4-amine, a specialized heterocyclic amine. The procedures outlined here are synthesized from established best practices for managing amine and chroman derivatives, ensuring a self-validating system of safety and compliance.
Pre-Disposal Hazard Assessment & Chemical Profile
Understanding the chemical nature of this compound is the foundation of its safe disposal. The primary hazards are associated with its amine functional group, which can be corrosive and an environmental hazard, particularly to aquatic ecosystems.[3]
| Property | Value / Information | Source |
| Chemical Name | (R)-8-tert-butylchroman-4-amine | ChemicalBook[4][5] |
| CAS Number | 1221444-51-4 | ChemicalBook[4][5] |
| Molecular Formula | C₁₃H₁₉NO | ChemicalBook[4][5] |
| Molecular Weight | 205.3 g/mol | ChemicalBook[4][5] |
| Predicted pKa | 8.83 ± 0.20 | ChemicalBook[4][5] |
| Predicted Density | 1.018 ± 0.06 g/cm³ | ChemicalBook[4][5] |
| Primary Hazards | Assumed to be an irritant and potentially harmful to aquatic life, based on the general properties of amine compounds. | Collect and Recycle[3] |
| Incompatibilities | Strong oxidizing agents, acids, and acid chlorides. Avoid contact to prevent vigorous or hazardous reactions. | Princeton EHS[6], USU EHS[7] |
Mandatory Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, all personnel must be equipped with the appropriate PPE to prevent dermal contact, eye injury, and inhalation.[8][9]
-
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields, or chemical splash goggles.[10]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before use.[11]
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Work Area: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[12]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [3][13]
Step 1: Waste Segregation
The causality behind waste segregation is to prevent unintentional and dangerous chemical reactions within a waste container.[7]
-
Designate a Specific Waste Stream: Do not mix this compound waste with other chemical waste streams, especially incompatible materials like acids or strong oxidizers.[14]
-
Separate Physical Forms:
-
Solid Waste: Collect materials lightly contaminated with the compound (e.g., weighing papers, gloves, absorbent paper) in a designated, lined solid hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated liquid hazardous waste container made of a compatible material (e.g., high-density polyethylene or glass).[15]
-
Step 2: Waste Collection & Containment
Proper containment is critical to prevent environmental release and ensure safe handling during storage and transport.
-
Container Integrity: Use only containers that are in good condition, free from cracks or defects, and have a secure, tight-fitting lid.[15]
-
Headspace: When collecting liquid waste, leave at least 10% headspace in the container to allow for vapor expansion and prevent pressure buildup.
-
Closure: Keep the waste container closed at all times except when actively adding waste. This minimizes the release of vapors and prevents spills.[15]
Step 3: Labeling of Hazardous Waste
Accurate labeling is a regulatory requirement and is essential for the safety of waste handlers.[16] The label must be securely affixed to the container and include the following information:
-
The words "HAZARDOUS WASTE" .[15]
-
Full Chemical Name: "this compound"
-
CAS Number: "1221444-51-4"
-
Approximate Concentration and Volume/Mass of the waste.
-
Hazard Pictograms: Based on the properties of amines, include pictograms for "Corrosion," "Health Hazard," and "Environmental Hazard."
Step 4: Management of Small Spills
In the event of a small spill, immediate and proper cleanup is necessary.[8]
-
Alert Personnel: Inform others in the immediate area.
-
Contain the Spill: Use a non-combustible absorbent material like vermiculite or sand to absorb the spilled liquid. Do not use paper towels for anything other than very minor drops, as they can increase the surface area and potential for exposure.[17]
-
Collect Waste: Carefully scoop the absorbent material and place it into the designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol) followed by soap and water. All cleaning materials must also be disposed of as solid hazardous waste.[9]
Step 5: Temporary Storage (Satellite Accumulation)
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that meets regulatory standards.[16]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[16]
-
Conditions: The area should be secure, well-ventilated, and away from drains, heat sources, and incompatible chemicals.[14]
-
Secondary Containment: Place liquid waste containers in a secondary containment bin that can hold at least 110% of the volume of the largest container.
Step 6: Final Disposal
The final step is the transfer of the waste to a licensed disposal facility.
-
Contact EHS: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][17]
-
Documentation: Ensure all required waste disposal forms and logs are completed accurately.
Disposal Decision Workflow
The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound and its associated waste.
References
- 1. Heterocyclic Amine Formation and Mitigation in Processed Meat and Meat Products: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterocyclic amine - Wikipedia [en.wikipedia.org]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. (R)-8-tert-butylchroman-4-amine | 1221444-51-4 [chemicalbook.com]
- 5. (R)-8-tert-butylchroman-4-amine | 1221444-51-4 [amp.chemicalbook.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. engineering.rowan.edu [engineering.rowan.edu]
- 12. Safe Handling of Toxic Chemicals [cruma.es]
- 13. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 14. benchchem.com [benchchem.com]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. benchchem.com [benchchem.com]
Navigating the Safe Handling of 8-(tert-Butyl)chroman-4-amine: A Guide to Personal Protective Equipment
The responsible use of novel chemical entities in research and development is foundational to scientific integrity and workplace safety. 8-(tert-Butyl)chroman-4-amine, a chroman derivative, requires careful handling due to its potential health hazards. This guide provides a detailed operational plan focusing on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure the safety of researchers, scientists, and drug development professionals. The protocols herein are designed to provide a self-validating system of safety, grounded in established chemical hygiene principles.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as (S)-Chroman-4-amine hydrochloride, provide a strong basis for hazard assessment. The primary hazards are associated with direct contact and inhalation.[1]
GHS Classification for Analogous Chroman Amines [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
These classifications underscore the necessity of a multi-faceted PPE strategy to prevent oral ingestion, skin contact, eye exposure, and inhalation of dust or aerosols.[1]
Core Directive: Engineering Controls as the First Line of Defense
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary method for exposure control is the use of engineering controls.
-
Chemical Fume Hood: All handling of this compound, especially when dealing with the solid powder or creating solutions, must be conducted within a certified chemical fume hood.[2][3] This minimizes the concentration of airborne particulates and vapors in the laboratory environment.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.[1]
Personal Protective Equipment: Your Essential Barrier
The selection of PPE must be deliberate and based on a risk assessment of the specific procedures being performed.[4]
Given the classification as a serious eye irritant, robust eye protection is mandatory.[1]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.
-
Recommended for Splash Risk: When handling solutions or performing transfers where splashing is possible, chemical splash goggles are required.[5]
-
Maximum Protection: For tasks with a significant risk of splashing, such as large-volume transfers or reactions under pressure, a face shield should be worn in conjunction with chemical splash goggles.[4][6]
The compound is a known skin irritant, making glove selection and use a critical control point.[1]
-
Glove Type: Use compatible chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.[2]
-
Double Gloving: For procedures involving larger quantities or prolonged handling, wearing two pairs of nitrile gloves is recommended. This provides an additional layer of protection in case the outer glove is compromised.
-
Glove Removal: Use the proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove.[1] Dispose of contaminated gloves immediately as hazardous waste.
-
Laboratory Coat: A flame-resistant lab coat is required to protect against incidental contact with skin and to prevent contamination of personal clothing.
-
Chemical Apron: For procedures with a high splash potential, a chemically resistant apron should be worn over the lab coat.
-
Full-Body Protection: In scenarios involving potential for significant exposure, such as a large-scale reaction or spill cleanup, disposable chemical-resistant coveralls (e.g., Tyvek) may be necessary.[4][6]
When engineering controls like a fume hood are properly used, respiratory protection is typically not required. However, it becomes essential in specific situations.
-
Emergency Situations: In the event of a large spill outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[5][6] A full-face respirator offers the added benefit of eye protection.[7]
-
Maintenance or Control Failure: If a fume hood is not functioning correctly or during certain maintenance procedures, respiratory protection is mandatory.[5]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound in a laboratory setting.
1. Pre-Operational Safety Check
- Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
- Don all required PPE as determined by the PPE Selection Workflow below: lab coat, safety goggles, and single or double nitrile gloves.
- Locate the nearest safety shower and eyewash station.
- Prepare a designated hazardous waste container for solid and liquid waste.[8]
2. Handling the Chemical (Example: Weighing and Dissolving)
- Perform all manipulations inside the chemical fume hood.
- Carefully weigh the solid this compound on weighing paper or in a tared container. Avoid creating dust.[1]
- Place the weighing container into the vessel in which it will be dissolved.
- Slowly add the desired solvent to the vessel, ensuring the solid is wetted without splashing.
- If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.
3. Post-Handling Decontamination and Doffing
- Decontaminate any surfaces within the fume hood that may have come into contact with the chemical.
- Securely cap the primary container of this compound and any vessels containing the substance.
- Remove PPE in the correct order to prevent cross-contamination:
- Remove outer gloves (if double-gloved).
- Remove lab coat and hang it in its designated location.
- Remove face shield/goggles.
- Remove inner gloves.
Visual Workflow: PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for a given task.
Caption: PPE selection workflow based on procedural risks.
Emergency and Disposal Plans
A comprehensive safety plan includes clear directives for emergencies and waste disposal.
Emergency Procedures in Case of Exposure
-
Skin Contact: Immediately remove any contaminated clothing.[4] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Disposal of Contaminated Materials and Chemical Waste
All materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated PPE: Used gloves, disposable aprons, and other contaminated items should be placed in a designated, sealed hazardous waste container.[1]
-
Solid Waste: Residual chemical, contaminated weighing paper, and spill cleanup materials should be collected in a clearly labeled solid hazardous waste container.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated liquid hazardous waste container. Do not pour this chemical down the drain.[1]
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[1][10]
Visual Workflow: Waste Disposal Decision Tree
This diagram provides a logical flow for segregating and disposing of waste generated during the handling of this compound.
Caption: Decision workflow for proper waste segregation.
References
- 1. angenechemical.com [angenechemical.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. trihydro.com [trihydro.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
